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  • Product: 2-Bromo-3-methoxybenzyl bromide
  • CAS: 128828-86-4

Core Science & Biosynthesis

Foundational

2-Bromo-3-methoxybenzyl bromide CAS number and chemical identifiers

An in-depth technical analysis of 2-Bromo-3-methoxybenzyl bromide requires a fundamental understanding of its structural bifunctionality. As a highly versatile building block, it offers orthogonal reactivity profiles tha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Bromo-3-methoxybenzyl bromide requires a fundamental understanding of its structural bifunctionality. As a highly versatile building block, it offers orthogonal reactivity profiles that are indispensable in modern drug discovery, natural product synthesis, and materials science.

This whitepaper outlines the chemical properties, mechanistic synthesis pathways, and self-validating experimental protocols for utilizing this compound, ensuring scientific integrity and reproducibility.

Chemical Identity & Structural Characteristics

2-Bromo-3-methoxybenzyl bromide is defined by the presence of three distinct functional groups on a benzene core: a benzylic bromide, an aryl bromide, and a methoxy ether.

Quantitative Data Summary
PropertyValue / Description
CAS Number 128828-86-4 [1]
IUPAC Name 1-bromo-2-(bromomethyl)-4-methoxybenzene
Molecular Formula C₈H₈Br₂O
Molecular Weight 279.96 g/mol
Appearance White to pale yellow solid/oil (temperature dependent)
Reactivity Profile Bifunctional (Electrophilic benzylic carbon + Cross-coupling active aryl bromide)

Structural Causality in Synthesis: The strategic placement of the substituents dictates the molecule's behavior. The methoxy group (-OCH₃) at the 3-position exerts an electron-donating resonance effect (+M), enriching the aromatic ring. Conversely, the ortho-bromo substituent introduces significant steric hindrance adjacent to the benzylic position. This steric bulk is highly advantageous: it modulates the trajectory of incoming nucleophiles during


 reactions, effectively suppressing unwanted over-alkylation (e.g., preventing primary amines from rapidly over-reacting to form tertiary amines).

Synthesis Pathways & Mechanistic Insights

The most robust method for synthesizing 2-bromo-3-methoxybenzyl bromide is the Wohl-Ziegler radical bromination of 2-bromo-3-methoxytoluene.

Mechanistic Causality: Why use N-Bromosuccinimide (NBS) instead of elemental bromine (


)? The electron-rich nature of the methoxy-substituted aromatic ring makes it highly susceptible to Electrophilic Aromatic Substitution (EAS). NBS provides a consistently low, steady-state concentration of 

in the reaction mixture. When paired with a radical initiator like Azobisisobutyronitrile (AIBN) and heat, the reaction is strictly directed toward the benzylic radical pathway, completely bypassing EAS side-reactions [2].

Synthesis A 2-Bromo-3-methoxytoluene C 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) A->C NBS, AIBN Radical Bromination B 2-Bromo-3-methoxybenzyl alcohol B->C PBr3 or CBr4/PPh3 Nucleophilic Substitution

Synthetic pathways to 2-Bromo-3-methoxybenzyl bromide via radical or nucleophilic substitution.

Orthogonal Reactivity in Drug Development

The true architectural value of 2-bromo-3-methoxybenzyl bromide lies in its chemoselectivity . It acts as a linchpin for sequential functionalization:

  • 
     Alkylation (Kinetic Control):  The benzylic bromide is highly electrophilic. It reacts rapidly with amines, phenols, and thiols under mild basic conditions at room temperature.
    
  • Transition-Metal Cross-Coupling (Thermodynamic Control): The aryl bromide is entirely inert to standard nucleophiles. However, once the benzylic position is functionalized, the aryl bromide can undergo oxidative addition with Palladium(0) catalysts, enabling Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-couplings to build complex biaryl architectures.

Reactivity Core 2-Bromo-3-methoxybenzyl bromide SN2 Benzylic Bromide (Highly Electrophilic) Core->SN2 Nucleophiles (Amines, Phenols, Enolates) CrossCoupling Aryl Bromide (Pd-Catalyzed Coupling) Core->CrossCoupling Boronic Acids / Stannanes (Pd catalyst, Base) Product1 N-/O-/C-Alkylated Derivatives SN2->Product1 S_N2 Alkylation Product2 Biaryl Architectures CrossCoupling->Product2 Suzuki/Stille Coupling

Orthogonal reactivity profile of 2-Bromo-3-methoxybenzyl bromide in organic synthesis.

Experimental Protocols: Self-Validating Systems

To ensure high yields and reproducibility, the following protocols integrate self-validating checkpoints (e.g., TLC monitoring, specific workup cues) to confirm reaction progress.

Protocol A: Synthesis via Wohl-Ziegler Bromination

Objective: Convert 2-bromo-3-methoxytoluene to 2-bromo-3-methoxybenzyl bromide.

  • Preparation: Dissolve 2-bromo-3-methoxytoluene (1.0 equiv) in anhydrous carbon tetrachloride (

    
    ) or dynamically preferred greener alternatives like trifluorotoluene.
    
  • Reagent Addition: Add recrystallized N-Bromosuccinimide (1.05 equiv) and AIBN (0.05 equiv). Expert Note: NBS must be recrystallized from water prior to use to remove trace succinimide and

    
    , which cause dark discoloration and lower yields.
    
  • Initiation: Reflux the mixture under an inert argon atmosphere. The reaction is self-validating visually: the dense NBS powder will gradually be consumed, and succinimide (which is lighter) will float to the surface of the solvent.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The product will appear as a distinct, UV-active spot with a lower

    
     than the starting material.
    
  • Workup: Cool to

    
    , filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography to yield the pure bromide.
    
Protocol B: Chemoselective N-Alkylation

Objective: Utilize the benzylic bromide for the synthesis of complex enamines or secondary amines [2].

  • Setup: Dissolve the target primary amine (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 equiv) to act as an acid scavenger. Causality: A heterogeneous inorganic base is preferred over organic bases (like triethylamine) to prevent competitive quaternization of the base by the highly active benzyl bromide.
    
  • Electrophile Addition: Add 2-bromo-3-methoxybenzyl bromide (1.0 equiv) dropwise at

    
     to control the exotherm and prevent over-alkylation.
    
  • Validation: Stir at room temperature for 2-4 hours. Quench with water and extract with ethyl acetate. Confirm the disappearance of the benzylic

    
     singlet (~4.5 ppm) and the appearance of a new upfield shifted 
    
    
    
    signal (~3.8 ppm) via
    
    
    -NMR.

Handling, Stability, and Storage

  • Lachrymator Warning: Like most benzylic halides, 2-bromo-3-methoxybenzyl bromide is a potent lachrymator and alkylating agent. It must be handled exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at

    
    . Exposure to ambient moisture will lead to slow hydrolysis, converting the benzylic bromide into the corresponding benzylic alcohol and releasing corrosive hydrobromic acid (HBr).
    

References

  • Journal of Organic Chemistry (ACS). The Preparation of N,N-Dimethyl- and N,N-Diethylenamines from Ketones. (Literature demonstrating the utilization of 2-bromo-3-methoxybenzyl bromide as an alkylating intermediate). Retrieved from:[Link]

Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 2-Bromo-3-Methoxybenzyl Bromide

Executive Summary In modern drug discovery and complex organic synthesis, bifunctional building blocks are highly valued for their ability to undergo orthogonal, chemoselective transformations. 2-Bromo-3-methoxybenzyl br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional building blocks are highly valued for their ability to undergo orthogonal, chemoselective transformations. 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4)[1] is a prime example of such a scaffold. Featuring both a highly electrophilic benzylic bromide and a relatively stable aryl bromide, this compound serves as a versatile lynchpin for constructing complex biaryl systems and functionalized benzylamines. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a validated protocol for its application in chemoselective synthesis.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting solubility, reactivity, and analytical behavior during synthesis. 2-Bromo-3-methoxybenzyl bromide typically presents as a white crystalline powder[2]. Its core properties are summarized in Table 1 below.

PropertyValue
Chemical Name 2-Bromo-3-methoxybenzyl bromide
CAS Number 128828-86-4[1]
Molecular Formula C₈H₈Br₂O[1]
Molecular Weight 279.96 g/mol
Appearance White crystalline powder[2]
SMILES String COC1=CC=CC(=C1Br)CBr[3]
Monoisotopic Mass 277.8942 Da[3]

Mechanistic Chemistry & Reactivity

The synthetic utility of 2-Bromo-3-methoxybenzyl bromide stems from the distinct electronic environments of its two bromine atoms, which allow for strict chemocontrol during sequential functionalization.

  • Benzylic Bromide (Sₙ2 Reactivity): The carbon-bromine bond at the benzylic position is highly polarized and stabilized by the adjacent aromatic ring. This makes it exceptionally susceptible to bimolecular nucleophilic substitution (Sₙ2). Nucleophiles such as amines, thiols, and alkoxides will rapidly displace this aliphatic bromide under mild conditions without affecting the aromatic ring.

  • Aryl Bromide (Transition-Metal Catalysis): The bromine atom directly attached to the sp²-hybridized aromatic ring is inert to standard Sₙ2 conditions. However, it is an excellent oxidative addition partner for low-valent transition metals, particularly Palladium(0). This allows for downstream Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions after the benzylic position has been functionalized.

  • Steric and Electronic Influence of the Methoxy Group: The methoxy group at the 3-position acts as an electron-donating group (EDG) via resonance. While it sterically hinders the adjacent positions, its primary role in this scaffold is to serve as a synthetic handle for later deprotection (e.g., using BBr₃ to yield a phenol) or to modulate the lipophilicity of the final drug candidate.

Experimental Protocol: Chemoselective N-Benzylation

Objective: Chemoselective N-alkylation of a secondary amine using 2-Bromo-3-methoxybenzyl bromide, preserving the aryl bromide for downstream coupling.

Materials:

  • 2-Bromo-3-methoxybenzyl bromide (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure & Causality:

  • Preparation of the Reaction Mixture: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ in anhydrous MeCN.

    • Causality: K₂CO₃ is selected over stronger bases (e.g., NaH or KOtBu) because it acts strictly as an acid scavenger. It neutralizes the HBr byproduct generated during substitution, preventing the protonation of the nucleophilic amine, without being strong enough to induce E2 elimination or degrade the starting material. MeCN is utilized as a polar aprotic solvent; its high dielectric constant stabilizes the charge-separated transition state of the Sₙ2 pathway, significantly accelerating the reaction rate at room temperature.

  • Addition of the Amine: Add the secondary amine to the suspension and stir for 10 minutes at room temperature to ensure uniform dispersion.

  • Addition of the Electrophile: Dissolve 2-Bromo-3-methoxybenzyl bromide in a minimal amount of MeCN and add it dropwise to the reaction mixture over 5 minutes.

    • Causality: Dropwise addition prevents a localized high concentration of the highly reactive electrophile, minimizing the risk of exothermic spikes or over-alkylation (e.g., quaternary ammonium salt formation).

  • Reaction Monitoring (Self-Validating Checkpoints): Stir the reaction at room temperature.

    • Validation via TLC: Track progress via Thin-Layer Chromatography (Hexanes/EtOAc 3:1). The validation metric is the complete disappearance of the high-R_f starting material spot under UV light (254 nm), replaced by a lower-R_f spot corresponding to the more polar amine product.

    • Validation via LC-MS: Liquid Chromatography-Mass Spectrometry serves as the definitive validation step. Crucially, because the aryl bromide remains unreacted, the mass spectrum must display the characteristic 1:1 isotopic doublet (M and M+2 peaks) indicative of a single bromine atom, confirming that chemoselectivity was maintained.

  • Workup and Isolation: Upon completion (typically 2-4 hours), filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the crude N-(2-bromo-3-methoxybenzyl)amine derivative.

Synthetic Pathway Visualization

The orthogonal reactivity of this scaffold allows for divergent synthetic pathways, as illustrated below.

G A 2-Bromo-3-methoxybenzyl bromide (Dual Electrophile) B Benzylic Bromide (High SN2 Reactivity) A->B Nucleophiles (Amines, Thiols) C Aryl Bromide (Pd-Catalyzed Coupling) A->C Pd Catalyst (Boronic Acids) D N/O/S-Alkylated Intermediates B->D E Biaryl / Functionalized Scaffolds C->E D->E Sequential Coupling

Figure 1: Divergent synthetic pathways of 2-Bromo-3-methoxybenzyl bromide.

Conclusion

2-Bromo-3-methoxybenzyl bromide is a highly effective bifunctional reagent. By leveraging the inherent electronic differences between its aliphatic and aromatic halogens, chemists can execute precise, chemoselective Sₙ2 substitutions followed by transition-metal-catalyzed cross-couplings. Adhering to the mechanistic principles and self-validating protocols outlined in this guide ensures high yields and strict chemocontrol, accelerating the development of complex molecular architectures.

References

  • Title: 2-bromo-3-methoxybenzyl bromide (C8H8Br2O) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

Foundational

Solubility of 2-Bromo-3-methoxybenzyl bromide in organic solvents

Technical Guide: Solubility Profile and Handling of 2-Bromo-3-methoxybenzyl Bromide Executive Summary This technical guide provides a comprehensive solubility analysis and handling framework for 2-Bromo-3-methoxybenzyl b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Handling of 2-Bromo-3-methoxybenzyl Bromide

Executive Summary This technical guide provides a comprehensive solubility analysis and handling framework for 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4). Targeted at organic chemists and pharmaceutical researchers, this document moves beyond static data to explain the behavior of this electrophilic building block in various media.

As a highly reactive benzyl halide, this compound presents a dual challenge: achieving sufficient solubility for reactivity while preventing solvolytic decomposition. This guide synthesizes physicochemical principles with practical laboratory protocols to ensure experimental reproducibility.

Physicochemical Characterization

Before selecting a solvent, one must understand the solute's driving forces. 2-Bromo-3-methoxybenzyl bromide is a poly-functionalized aromatic system.

PropertyValue / DescriptionImplications for Solubility
Structure Aryl halide, Alkyl halide, EtherLipophilic core with localized dipoles.
Molecular Weight ~279.96 g/mol Moderate size; kinetics of dissolution will be fast.
Polarity Moderate (Dipolar)Soluble in medium-polarity aprotic solvents (DCM, THF).
Reactivity High (Electrophile)Critical: Susceptible to

attack by nucleophilic solvents (e.g., water, alcohols, amines).
Physical State Solid or Viscous OilLikely requires sonication or gentle warming for high-concentration stocks.

Solubility Profiling & Solvent Selection

The solubility of 2-Bromo-3-methoxybenzyl bromide is governed by "like dissolves like," but constrained by its chemical instability.

A. Primary Solvents (Recommended)

These solvents offer the highest solubility (>50 mg/mL) and chemical inertness, making them ideal for reactions and stock solutions.

  • Dichloromethane (DCM) & Chloroform:

    • Mechanism: Dispersion forces and dipole-dipole interactions align well with the brominated aromatic ring.

    • Application: Standard solvent for synthesis, extractions, and liquid handling.

  • Tetrahydrofuran (THF) & Ethyl Acetate:

    • Mechanism: The oxygen atoms in these solvents accept hydrogen bonds (though the solute has no donors) and interact via dipole forces.

    • Application: Excellent for cross-coupling reactions or nucleophilic substitutions where halogenated solvents are undesirable.

  • Toluene:

    • Mechanism:

      
      -
      
      
      
      stacking interactions with the benzene ring.
    • Application: Useful for high-temperature reactions, though solubility at room temperature may be lower than in DCM.

B. High-Risk Solvents (Conditional Use)

These solvents dissolve the compound well but introduce stability risks.

  • DMSO & DMF (Polar Aprotic):

    • Solubility: Very High.

    • Risk:[1][2][3] These solvents are nucleophilic enough to cause slow decomposition over time (especially at elevated temperatures), leading to artifacts.

    • Protocol: Use only for immediate reactions (e.g.,

      
       cyanation). Do not store stock solutions in DMSO.
      
  • Acetone:

    • Solubility: High.

    • Risk:[1][2] Susceptible to forming lachrymatory species if traces of iodine/iodide are present (Finkelstein conditions). generally safe for short-term use.

C. Incompatible Solvents (Avoid)
  • Water: Insoluble. Causes rapid hydrolysis to 2-bromo-3-methoxybenzyl alcohol and HBr.

  • Methanol/Ethanol: Soluble, but leads to solvolysis (ether formation) upon heating or prolonged storage.

  • Hexanes/Heptane: Poor solubility. Useful only as an anti-solvent for recrystallization.

Visualizing the Solubility Workflow

The following diagram illustrates the decision process for solvent selection based on the intended application.

SolubilityWorkflow Start Select Application Reaction Synthesis / Reaction Start->Reaction Stock Stock Solution Storage Start->Stock Extraction Purification / Extraction Start->Extraction TempCheck Temp > 60°C? Reaction->TempCheck StabilityCheck Long-term Storage? Stock->StabilityCheck Partition Aqueous Workup Extraction->Partition Toluene Use Toluene or 1,4-Dioxane TempCheck->Toluene Yes DCM_THF Use DCM or THF TempCheck->DCM_THF No DryDCM Use Anhydrous DCM (Store at -20°C) StabilityCheck->DryDCM Yes DMSO_Warn AVOID DMSO/MeOH (Risk of Solvolysis) StabilityCheck->DMSO_Warn Warning EtOAc Use Ethyl Acetate or DCM Partition->EtOAc

Figure 1: Decision tree for solvent selection based on experimental requirements, prioritizing chemical stability.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this when exact solubility limits are unknown.

  • Preparation: Weigh 10 mg of 2-Bromo-3-methoxybenzyl bromide into a 2 mL HPLC vial.

  • Addition: Add the target solvent (e.g., DCM) in 50

    
    L aliquots.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity. If solid remains, repeat step 2.

  • Calculation:

    
    
    
  • Validation: If the solution is clear at 100 mg/mL, it is considered "Freely Soluble."

Protocol B: Preparation of Stable Stock Solutions

Critical for biological assays or kinetic studies.

  • Solvent Choice: Use Anhydrous DMSO (for immediate bio-assay) or Anhydrous DCM (for chemical storage).

  • Drying: Ensure the solvent is dried over molecular sieves (3Å or 4Å) for at least 24 hours prior to use. Moisture is the enemy.

  • Dissolution: Dissolve the compound to a concentration of 10-50 mM.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Note: Avoid freeze-thaw cycles in DMSO, as it absorbs water from the air rapidly upon thawing.

Stability & Degradation Pathways

Understanding why solubility fails is as important as knowing where it works. The primary failure mode for benzyl bromides in solution is hydrolysis.

HydrolysisPath Reactant 2-Bromo-3-methoxybenzyl bromide (Soluble in organic layer) Transition Transition State (Ion Pair) Reactant->Transition Slow Water + H2O (Trace moisture) Product 2-Bromo-3-methoxybenzyl alcohol (Precipitate/Oil) Transition->Product Fast Acid + HBr (Corrosive) Transition->Acid

Figure 2: Hydrolysis pathway. The presence of water leads to the formation of HBr and the corresponding alcohol, altering solubility and purity.

Safety Note (Lachrymator): Benzyl bromides are potent lachrymators (tear gas agents). Even when in solution, vapors can be irritating.

  • Always handle solutions in a functioning fume hood.[4]

  • Neutralization: Treat spills with 10% aqueous sodium thiosulfate or dilute ammonia to quench the electrophile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128828-86-4. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for handling alkyl halides).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Exploratory

Orthogonal Reactivity and Structural Profiling of 2-Bromo-3-methoxybenzyl Bromide in Advanced Scaffold Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary As an application scientist overseeing complex scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

As an application scientist overseeing complex scaffold generation, I approach 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) not merely as a chemical commodity, but as a highly programmable, dual-reactive building block[1]. The elegance of this molecule lies in its orthogonal reactivity: it possesses both a highly reactive benzylic bromide (susceptible to


 displacement) and a deactivated aryl bromide (susceptible to palladium-catalyzed cross-coupling).

This whitepaper provides an in-depth mechanistic analysis of 2-bromo-3-methoxybenzyl bromide, detailing its physicochemical properties, spectroscopic signatures, and field-proven protocols for its application in advanced medicinal chemistry—specifically in the synthesis of Designed Multiple Ligands (DMLs) like the rapid-onset antidepressant candidate DSP-1053[2].

Physicochemical Profiling & Spectroscopic Causality

Before initiating any synthetic sequence, the structural integrity of the starting material must be verified. The presence of the massive ortho-bromine atom induces significant steric strain, which dictates both the molecule's physical properties and its spectroscopic behavior.

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Synthetic Significance
Chemical Name 2-Bromo-3-methoxybenzyl bromideDual electrophilic centers allow for step-wise, orthogonal functionalization.
CAS Number 128828-86-4Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C8H8Br2OContains two distinct halogen environments (Aryl and Benzylic)[1].
Molecular Weight 279.96 g/mol Yields a highly specific 1:2:1 isotopic triplet in Mass Spectrometry[3].
Structural Features ortho-Br, meta-OCH3Steric hindrance at C1; electronic modulation of the aromatic ring.
Spectroscopic Signatures (Self-Validating QC)

Do not rely blindly on vendor certificates of analysis. Implement the following self-validating checks:

  • Mass Spectrometry (MS): Because bromine has two naturally occurring isotopes (

    
     and 
    
    
    
    ) in a nearly 1:1 ratio, a molecule with two bromine atoms will exhibit a characteristic 1:2:1 triplet in the molecular ion region (
    
    
    278, 280, 282). Causality: If this triplet is skewed or replaced by a 1:1 doublet, it indicates that benzylic hydrolysis or premature debromination has occurred, and the batch must be discarded.
  • 
    H NMR Spectroscopy:  The benzylic 
    
    
    
    protons typically resonate as a sharp singlet. However, due to the strong electron-withdrawing nature of the adjacent ortho-bromine and the steric compression that restricts free
    
    
    bond rotation, this signal is pushed significantly downfield compared to an unhindered benzyl bromide[4]. The methoxy group provides a sharp singlet near 3.8 ppm, while the aromatic region displays a characteristic 1,2,3-trisubstituted coupling pattern.

Orthogonal Reactivity Mapping

The strategic value of 2-bromo-3-methoxybenzyl bromide is its ability to undergo sequential, non-interfering reactions.

  • Pathway A (Benzylic Substitution): The benzylic carbon is highly electrophilic. Despite the steric shielding from the ortho-bromine, it readily undergoes

    
     displacement with soft nucleophiles (amines, phosphines, thiolates).
    
  • Pathway B (Aryl Cross-Coupling): The aryl bromide is completely inert to

    
     conditions. It remains untouched during benzylic functionalization and can later be activated using Palladium(0) catalysts for Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.
    

OrthogonalReactivity cluster_0 Pathway A: SN2 Alkylation cluster_1 Pathway B: Cross-Coupling Core 2-Bromo-3-methoxybenzyl bromide (Dual Electrophile) Benzylic Benzylic Substitution (Fast, Low Temp) Core->Benzylic Nucleophiles (Amines, PPh3) Aryl Aryl Functionalization (Requires Pd Catalyst) Core->Aryl Pd(0), Ligand, Boronic Acid Phosphonium Phosphonium Salt (Wittig Precursor) Benzylic->Phosphonium Precipitation (Self-Purifying) Biaryl Biaryl Scaffold (Complex API) Aryl->Biaryl C-C Bond Formation

Orthogonal reactivity pathways of 2-bromo-3-methoxybenzyl bromide in organic synthesis.

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical application of this orthogonal reactivity, below is a field-proven protocol for converting the benzylic position into a Wittig reagent precursor, leaving the aryl bromide intact for downstream API synthesis[2].

Protocol A: Synthesis of (2-Bromo-3-methoxybenzyl)(triphenyl)phosphonium bromide

Objective: Selective


 displacement of the benzylic bromide.
Self-Validation Mechanism:  This reaction is visually self-indicating. The starting materials are completely soluble in the chosen solvent, but the resulting phosphonium salt is highly polar and precipitates. The formation of a dense white solid confirms the reaction is proceeding successfully.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-bromo-3-methoxybenzyl bromide (1.46 g, 5.25 mmol)[2].

  • Solvent Selection: Add 30 mL of anhydrous toluene.

    • Causality: Toluene is deliberately chosen over polar aprotic solvents (like DMF). It provides a high boiling point necessary to overcome the steric hindrance of the ortho-bromine, while simultaneously acting as a strict antisolvent for the final phosphonium salt product.

  • Reagent Addition: Add triphenylphosphine (

    
    ) (1.65 g, 6.30 mmol, 1.2 eq) in one portion[2].
    
  • Thermal Activation: Heat the reaction mixture to reflux for 7 hours.

    • Causality: Standard benzylic bromides react with

      
       at room temperature. However, the massive steric bulk of the adjacent bromine atom kinetically suppresses the reaction. Refluxing provides the thermal activation energy required to reach the 
      
      
      
      transition state[4].
  • Isolation (Self-Purifying): Cool the mixture to room temperature, then stir at 0 °C for 20 minutes to maximize precipitation[2].

  • Filtration: Collect the resulting solid via vacuum filtration and wash with cold toluene.

    • Causality: The precipitation drives the equilibrium forward via Le Chatelier's principle and acts as a self-purifying step, entirely eliminating the need for silica gel chromatography[4].

Application in Drug Development: The DSP-1053 Case Study

The true power of 2-bromo-3-methoxybenzyl bromide is realized in the synthesis of complex neuropharmacological agents. A prime example is the development of DSP-1053 , a novel antidepressant candidate[2].

The Clinical Problem: Standard Selective Serotonin Reuptake Inhibitors (SSRIs, e.g., paroxetine) suffer from a 2-to-3 week delay in therapeutic onset. This occurs because the initial increase in synaptic serotonin triggers presynaptic


 autoreceptors, which initiate a negative feedback loop that halts further serotonin release[2].

The Chemical Solution: DSP-1053 was engineered as a Designed Multiple Ligand (DML) to simultaneously inhibit the Serotonin Transporter (SERT) and antagonize the


 receptor, effectively bypassing this feedback loop[2]. The 2-bromo-3-methoxybenzyl bromide scaffold was utilized to construct the precise spatial geometry required to balance these two distinct pharmacophores[4].

SignalingPathway DSP DSP-1053 Scaffold (Derived from 2-Br-3-OMe-BnBr) SERT SERT Inhibition (Primary Target) DSP->SERT High Affinity HT1A 5-HT1A Antagonism (Secondary Target) DSP->HT1A Balanced Affinity Synapse Elevated Synaptic Serotonin SERT->Synapse Blocks Reuptake Feedback Blockade of Negative Feedback HT1A->Feedback Prevents Desensitization Onset Rapid Antidepressant Onset Synapse->Onset Feedback->Onset

Dual-target mechanism of action for DSP-1053 bypassing 5-HT1A autoreceptor feedback.

By mastering the orthogonal reactivity of building blocks like 2-bromo-3-methoxybenzyl bromide, medicinal chemists can rapidly assemble complex, multi-target APIs that address critical shortcomings in modern pharmacotherapy.

References

1.[1] ChemicalBook. "2-Bromo-3-methoxybenzyl bromide CAS#: 128828-86-4". ChemicalBook. URL: 2.[3] MilliporeSigma. "2-Methoxybenzyl bromide | Sigma-Aldrich". sigmaaldrich.com. URL: 3.[2] Nara Institute of Science and Technology (NAIST). "セロトニントランスポーター (SERT) と セロトニン 1A (5-HT 1A) 受容体への 結合阻害活性を併せ持 2". NAIST Academic Repository. URL: 4.[4] Nara Institute of Science and Technology (NAIST). "セロトニントランスポーター (SERT) と セロトニン 1A (5-HT 1A) 受容体への 結合阻害活性を併せ持 2 (Part 2)". NAIST Academic Repository. URL:

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis and Application of 2-Bromo-3-methoxybenzyl Bromide Derivatives

Abstract 2-Bromo-3-methoxybenzyl bromide is a versatile chemical intermediate whose structural features—a reactive benzylic bromide for facile substitution and a substituted phenyl ring amenable to cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Bromo-3-methoxybenzyl bromide is a versatile chemical intermediate whose structural features—a reactive benzylic bromide for facile substitution and a substituted phenyl ring amenable to cross-coupling reactions—make it a valuable scaffold in modern organic synthesis. The interplay between the ortho-bromo and meta-methoxy substituents provides unique electronic and steric properties that can be exploited in the design of novel molecules. This guide provides an in-depth exploration of the synthesis of the core 2-Bromo-3-methoxybenzyl bromide molecule, detailed protocols for the preparation of its key derivatives, and a review of their applications in medicinal chemistry and materials science. By elucidating the causality behind experimental choices and providing robust, self-validating methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful building block.

The 2-Bromo-3-methoxybenzyl Bromide Scaffold: A Structural Overview

The utility of 2-Bromo-3-methoxybenzyl bromide as a synthetic intermediate stems from its distinct reactive sites. The primary benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functional groups. The aryl bromide, positioned ortho to the benzylic group, is a handle for transition-metal-catalyzed cross-coupling reactions. The meta-methoxy group influences the electronic properties of the aromatic ring, activating it towards certain electrophilic substitutions and modulating the reactivity of the adjacent bromine atom. This combination of features allows for a programmed, stepwise functionalization strategy, making it an attractive starting material for building molecular complexity.

Synthesis of the Core Scaffold

The preparation of 2-Bromo-3-methoxybenzyl bromide can be approached from several common starting materials. The choice of route often depends on the commercial availability of precursors and the desired scale of the reaction. The most reliable methods begin with either 2-bromo-3-methoxybenzaldehyde or 2-bromo-3-methoxytoluene.

Route A: From 2-Bromo-3-methoxybenzyl Alcohol

This two-step method is often preferred due to its high selectivity and the relatively mild conditions required for the final bromination step. It begins with the reduction of the corresponding benzaldehyde.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination Aldehyde 2-Bromo-3-methoxybenzaldehyde Alcohol 2-Bromo-3-methoxybenzyl alcohol Aldehyde->Alcohol NaBH4, MeOH Alcohol_ref 2-Bromo-3-methoxybenzyl alcohol Target 2-Bromo-3-methoxybenzyl bromide Alcohol_ref->Target PBr3, DCM

Caption: Synthetic workflow from aldehyde to the target benzyl bromide.

Part 1: Reduction of 2-Bromo-3-methoxybenzaldehyde

  • Preparation: In a round-bottom flask, dissolve 2-bromo-3-methoxybenzaldehyde (1.0 eq.) in methanol (MeOH) to a concentration of 0.2 M.

  • Reaction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. The addition is exothermic and causes gas evolution.

  • Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with dichloromethane (DCM) (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield 2-bromo-3-methoxybenzyl alcohol, which can often be used in the next step without further purification.[1]

Part 2: Bromination of 2-Bromo-3-methoxybenzyl alcohol

  • Expert Insight: Phosphorus tribromide (PBr₃) is an excellent choice for converting primary benzyl alcohols to bromides. It operates under mild, neutral conditions, minimizing the risk of side reactions like ether formation or rearrangement that can occur under more acidic conditions (e.g., with HBr).

  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-3-methoxybenzyl alcohol (1.0 eq.) in anhydrous DCM (0.3 M).[1]

  • Reaction: Cool the solution to 0°C. Add PBr₃ (0.5 eq.) dropwise via a syringe. A white precipitate of phosphorous acid may form.

  • Progression: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is fully consumed.

  • Work-up: Pour the reaction mixture slowly into an ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess PBr₃. Separate the organic layer.

  • Purification: Wash the organic layer with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-3-methoxybenzyl bromide. The product can be purified by column chromatography on silica gel if necessary.

Route B: Radical Bromination of 2-Bromo-3-methoxytoluene

For large-scale synthesis, benzylic bromination of the corresponding toluene derivative using N-Bromosuccinimide (NBS) is a common industrial method. This reaction proceeds via a free-radical mechanism.

  • Expert Insight: The success of this reaction hinges on maintaining a low concentration of Br₂ in the reaction mixture, which is achieved by using NBS. This selectivity for benzylic C-H bonds over aromatic C-H bonds is a hallmark of the Wohl-Ziegler reaction. The use of a radical initiator (like AIBN or benzoyl peroxide) or photo-initiation is critical.[2][3]

  • Preparation: To a solution of 2-bromo-3-methoxytoluene (1.0 eq.) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (0.2 M), add NBS (1.1 eq.) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (0.02 eq.).[2]

  • Reaction: Heat the mixture to reflux (approx. 80-85°C for cyclohexane) and irradiate with a floodlight (photo-initiation can increase efficiency and reduce reaction time).[3]

  • Monitoring: The reaction is complete when all the dense NBS has been converted to the less dense succinimide, which floats on the surface. Progress can also be monitored by GC-MS or TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Purification: Wash the filtrate with a 5% sodium thiosulfate solution to remove any residual bromine, followed by water and brine.[2] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum. The crude product is then purified by column chromatography or recrystallization.

Key Reactions and Synthesis of Derivatives

The dual reactivity of the scaffold allows for a wide range of derivatives to be synthesized. The benzylic bromide is typically functionalized first due to its higher reactivity.

Nucleophilic Substitution at the Benzylic Position

This is the most common transformation, enabling the introduction of various heteroatoms.

G cluster_nuc Nucleophiles (Nu-) cluster_prod Products (S_N2 Reaction) Core 2-Bromo-3-methoxybenzyl bromide Nitrile Arylacetonitrile Core->Nitrile NaCN Azide Benzyl Azide Core->Azide NaN3 Ether Benzyl Ether Core->Ether NaOR Thioether Benzyl Thioether Core->Thioether NaSR Amine Benzylamine Core->Amine HNR2 CN CN- N3 N3- OR RO- SR RS- R2N R2N-

Caption: Common nucleophilic substitution reactions of the core scaffold.

  • Expert Insight: This cyanation reaction is a powerful C-C bond-forming reaction, converting the benzyl bromide into a versatile arylacetonitrile intermediate. Arylacetonitriles are precursors to pharmaceuticals like phenylacetic acids (via hydrolysis) and phenethylamines (via reduction). The use of a polar aprotic solvent like DMF is crucial to dissolve the inorganic cyanide salt and promote the SN2 mechanism.[1][4]

  • Preparation: In a round-bottom flask, dissolve 2-Bromo-3-methoxybenzyl bromide (1.0 eq.) in a 10:1 mixture of N,N-dimethylformamide (DMF) and water.[1]

  • Reaction: Under a nitrogen atmosphere, add sodium cyanide (NaCN) (1.5 eq.). Caution: NaCN is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Stir the reaction mixture at ambient temperature (20-25°C) for 4 hours.[1]

  • Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The product should have a lower Rf value than the starting bromide.

  • Work-up: Upon completion, pour the reaction mixture into a large volume of ice-cold water and stir. A precipitate may form.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure nitrile.[4]

Applications in Medicinal Chemistry

Derivatives of bromo-methoxy-substituted aromatic compounds have demonstrated a range of biological activities. The core scaffold serves as a key starting point for synthesizing analogs for structure-activity relationship (SAR) studies.

Derivative ClassBiological ActivityTarget/MechanismReference CompoundsIC₅₀ / Activity Data
Chalcones AntibacterialDisruption of cell membrane4-bromo-3′,4′-dimethoxychalcone11-15 mm inhibition zone (E. coli, S. typhimurium)[5]
Benzofurans AnticancerTubulin Polymerization InhibitionMethoxy-substituted benzo[b]furansnM range against various cancer cell lines[6]
Bromophenols Antioxidant, AnticancerROS scavenging, Apoptosis inductionMethylated/acetylated bromophenolsAmeliorated H₂O₂-induced oxidative damage[7]
Quinoline-Triazoles Potential AntiviralN/AQuinoline-triazole hybridScreened for cytotoxicity and SARS-CoV-2 interaction[8]

A powerful application of benzyl bromide derivatives is in "click chemistry." The benzyl bromide can be converted to a benzyl azide, which then readily undergoes a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. A hypothetical route starting from our scaffold is outlined below.

  • Azide Formation: React 2-Bromo-3-methoxybenzyl bromide with sodium azide (NaN₃) in DMF to yield 2-azidomethyl-1-bromo-3-methoxybenzene.

  • Cycloaddition: React the resulting azide with a terminal alkyne (e.g., a propargylated quinoline) in the presence of a Cu(I) catalyst (e.g., CuSO₄ and sodium ascorbate) to form the stable 1,2,3-triazole ring system, linking the two fragments.[8]

This modular approach allows for the rapid assembly of complex molecules from distinct building blocks, which is a cornerstone of modern drug discovery.

Safety and Handling

  • 2-Bromo-3-methoxybenzyl bromide: Like most benzyl bromides, this compound is a lachrymator and is corrosive. It should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reagents: Many reagents used in the synthesis of derivatives are hazardous.

    • Phosphorus tribromide (PBr₃): Corrosive and reacts violently with water.

    • N-Bromosuccinimide (NBS): Irritant.

    • Sodium Cyanide (NaCN): Highly toxic. Contact with acid liberates poisonous hydrogen cyanide gas. All waste must be quenched with bleach before disposal.

    • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

Conclusion and Future Outlook

2-Bromo-3-methoxybenzyl bromide is a high-value synthetic intermediate with well-defined reactivity at its two primary functional handles. This guide has detailed reliable protocols for its synthesis and subsequent derivatization, emphasizing the rationale behind methodological choices. The derivatives of this scaffold have shown significant potential, particularly in medicinal chemistry as precursors to anticancer and antimicrobial agents. Future research will likely focus on leveraging the ortho-bromo substituent in novel cross-coupling reactions post-functionalization of the benzylic position, and the exploration of the resulting complex molecules in high-throughput biological screening to identify new therapeutic leads. The continued development of modular synthetic strategies, such as the click chemistry approach, will further solidify the importance of this versatile building block in the creation of novel chemical entities.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Benchchem. Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • N/A. (PDF) Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. ResearchGate.
  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • PMC. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.
  • Chem-Impex. 3-Methoxybenzyl bromide.
  • PubChemLite. 2-bromo-3-methoxybenzyl alcohol (C8H9BrO2).
  • PubChemLite. 2-bromo-3-methoxybenzyl bromide (C8H8Br2O).
  • Google Patents. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • ResearchGate. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • Google Patents. HU226938B1 - Method for preparing substituted benzyl bromides.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • N/A. SYNTHESIS AND SCREENING OF ANTIMICROBIAL ACTIVITY OF TWO BROMO-3′,4′-DIMETHOXYCHALCONE DERIVATIVES.
  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • NIST. 2-Bromo-3'-methoxyacetophenone. NIST WebBook.
  • ChemicalBook. 2-Bromo-3-methoxybenzyl bromide CAS#: 128828-86-4.
  • PubChem. 2-Bromo-3-methoxyphenol.
  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
  • R Discovery. 2-bromo Derivatives Research Articles.
  • Sigma-Aldrich. 3-Bromo-2-methoxybenzyl bromide.
  • Benchchem. Application of 3-Methoxyfuran Scaffolds in Medicinal Chemistry: Application Notes and Protocols.
  • N/A. Introducing bromine to the molecular structure as a strategy for drug design.
  • Cambridge University Press & Assessment. Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data.
  • Thermo Fisher Scientific. 3-Methoxybenzyl bromide, 98+% 5 g.

Sources

Exploratory

Thermodynamic Properties & Technical Guide: 2-Bromo-3-methoxybenzyl bromide

This guide provides an in-depth technical analysis of 2-Bromo-3-methoxybenzyl bromide, a specialized intermediate used in medicinal chemistry. It synthesizes available experimental data with predictive thermodynamic mode...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Bromo-3-methoxybenzyl bromide, a specialized intermediate used in medicinal chemistry. It synthesizes available experimental data with predictive thermodynamic modeling to address gaps in the open literature.

Part 1: Chemical Identity & Thermodynamic Profile

Core Identification
  • IUPAC Name: 1-Bromo-2-(bromomethyl)-3-methoxybenzene

  • CAS Number: 128828-86-4[1]

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    O
  • Molecular Weight: 279.96 g/mol

  • SMILES: COc1cccc(CBr)c1Br

Physical & Thermodynamic Properties

Note: Due to the specialized nature of this intermediate, specific experimental calorimetric data is limited. Values marked "Predicted" are derived from group contribution methods and comparative analysis of structural isomers (e.g., 2-bromo-5-methoxybenzyl bromide).

PropertyValue / RangeConfidenceSource/Method
Physical State Crystalline Solid or Viscous OilHighAnalogous Isomers
Melting Point 50 – 65 °C (Estimated)MediumComparative (vs. 2-Br-5-OMe isomer MP 90°C)
Boiling Point 150 – 160 °C @ 760 mmHg (Decomposes)HighPredicted / Analogous Benzyl Bromides
Density 1.8 ± 0.1 g/cm³HighPredicted (ACD/Labs)
LogP (Octanol/Water) 3.1 – 3.4HighConsensus Prediction
Enthalpy of Vaporization 52 – 56 kJ/molMediumTrouton’s Rule Estimate
Flash Point > 110 °CMediumClosed Cup Prediction
Solubility Soluble in DCM, THF, EtOAc; Reacts with WaterHighFunctional Group Reactivity
Structural Thermodynamics

The thermodynamic stability of 2-Bromo-3-methoxybenzyl bromide is heavily influenced by the ortho-effect . The bulky bromine atom at position 2 exerts steric pressure on both the methoxy group (position 3) and the bromomethyl group (position 1).

  • Steric Strain: The proximity of the 2-Bromo and 3-Methoxy groups forces the methoxy group out of planarity with the benzene ring, slightly reducing resonance stabilization compared to the 4-methoxy isomer.

  • Reactivity Implications: The benzylic carbon-bromine bond is activated but also sterically crowded. This makes nucleophilic substitution (

    
    ) feasible but potentially slower than in unhindered benzyl bromides, requiring higher activation energy (enthalpy of activation, 
    
    
    
    ).

Part 2: Synthesis & Experimental Protocols

Synthesis Pathway

The most authoritative and scalable route involves the radical bromination of 2-bromo-3-methoxytoluene . This method utilizes N-Bromosuccinimide (NBS) to avoid ring bromination, ensuring the reaction occurs exclusively at the benzylic position.

Synthesis Precursor 2-Bromo-3-methoxytoluene (CAS: 27060-75-9) Intermediate Radical Intermediate (Benzylic Radical) Precursor->Intermediate Initiation (Heat/Light) Reagents NBS (1.1 eq) AIBN (0.05 eq) CCl4 or PhCl, Reflux Reagents->Intermediate Br• Source Product 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) Intermediate->Product Propagation

Figure 1: Radical bromination pathway for the synthesis of 2-Bromo-3-methoxybenzyl bromide.[1][2][3]

Detailed Experimental Protocol

Standardized protocol adapted for laboratory scale (10-50g).

Reagents:

  • 2-Bromo-3-methoxytoluene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (CCl

    
    ) or Chlorobenzene (PhCl) (Anhydrous)
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-bromo-3-methoxytoluene in anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS and AIBN. Critical: Ensure NBS is finely powdered to promote solubility and radical initiation.

  • Initiation: Heat the mixture to reflux (approx. 80°C for CCl

    
    ). A visible color change (orange to pale yellow) often indicates the initiation of the radical chain mechanism.
    
  • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC.[4] The product is less polar than the starting material.

  • Work-up:

    • Cool the reaction mixture to 0°C to precipitate succinimide byproduct.

    • Filter off the succinimide solids.

    • Concentrate the filtrate under reduced pressure to yield the crude oil/solid.

  • Purification: Recrystallize from Hexane/Heptane if solid, or perform rapid flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). Note: Benzyl bromides degrade on silica; minimize column residence time.

Part 3: Applications in Drug Discovery

Pharmacophore Utility

This compound serves as a critical "linker" scaffold. The 2-bromo group provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the benzylic bromide is a potent electrophile for alkylation.

Key Target Classes:

  • GPCR Ligands: Used in the synthesis of serotonin receptor antagonists (5-HT

    
    , 5-HT
    
    
    
    ) where the methoxy-benzyl motif mimics the indole core of serotonin.
  • Kinase Inhibitors: The steric bulk of the 2-bromo group forces the molecule into specific conformations, often improving selectivity in ATP-binding pockets.

Applications Core 2-Bromo-3-methoxybenzyl bromide (Electrophilic Scaffold) Alkylation N-Alkylation / O-Alkylation (Nucleophilic Substitution) Core->Alkylation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald at C-Br) Core->Coupling GPCR Serotonin (5-HT) Ligands (CNS Therapeutics) Alkylation->GPCR Linker Attachment Peptidomimetics Constrained Peptidomimetics (Macrocycles) Coupling->Peptidomimetics Biaryl Formation

Figure 2: Synthetic utility of the scaffold in medicinal chemistry workflows.

Part 4: Safety & Handling (E-E-A-T)

Hazard Profile
  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas agent. It reacts with moisture in mucous membranes to release Hydrobromic Acid (HBr).

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

Handling Protocol
  • Engineering Controls: Always handle inside a functioning fume hood.

  • Decontamination: Prepare a "quench bath" of 10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide. Rinse all glassware in this solution before removing it from the hood to neutralize active alkylating residues.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and moisture-sensitive; degradation turns the white solid/oil into a dark brown tar.

References

  • Synthesis of Benzyl Bromides: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Analogous Compound Properties: Sigma-Aldrich.[4] Safety Data Sheet: 2-Bromo-5-methoxybenzyl bromide. Accessed 2024.[4][5]

  • Medicinal Chemistry Applications: Robichaud, A. J., et al. "Isoindolones as 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry, 2000. (Contextual usage of methoxybenzyl halides).
  • Thermodynamic Estimation: ACD/Labs Percepta Platform. PhysChem Module: Predicted Properties for C8H8Br2O. (Standard industry software for LogP/Density prediction).

Sources

Protocols & Analytical Methods

Method

Synthesis protocols using 2-Bromo-3-methoxybenzyl bromide

Application Note: Strategic Synthesis Protocols Using 2-Bromo-3-methoxybenzyl bromide Executive Summary: The "Dual-Warhead" Scaffold 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) represents a high-value "dual-warhea...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis Protocols Using 2-Bromo-3-methoxybenzyl bromide

Executive Summary: The "Dual-Warhead" Scaffold

2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) represents a high-value "dual-warhead" intermediate in medicinal chemistry.[1] Its structural uniqueness lies in the juxtaposition of two distinct electrophilic sites:

  • The Benzylic Bromide (

    
    -C):  Highly reactive toward nucleophilic substitution (
    
    
    
    ) and radical processes.[1]
  • The Aryl Bromide (

    
    -C):  Positioned ortho to the benzylic tether and the methoxy group, this site serves as a latent handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), albeit with significant steric crowding.
    

This guide outlines optimized protocols for utilizing this scaffold, specifically prioritizing the "Benzylic-First" strategy to avoid chemoselectivity issues during palladium-catalyzed steps.

Safety & Handling Profile

  • Hazard Class: Lachrymator / Corrosive (Cat 1B).[1]

  • Storage:

    
    , under Argon. Moisture sensitive (hydrolyzes to benzyl alcohol).[1]
    
  • Operational Directive: All weighing and transfers must be performed in a functioning fume hood. Neutralize glassware with 1M NaOH or thiosulfate solution before removal from the hood to degrade residual lachrymatory traces.[1]

Synthesis Workflows & Logic

The following diagram illustrates the divergent utility of 2-Bromo-3-methoxybenzyl bromide. The critical decision point is the Benzylic Functionalization , which anchors the molecule before the Aryl Core Elaboration .

G Start 2-Bromo-3-methoxybenzyl bromide (Starting Material) Path1 Pathway A: Wittig Olefination Start->Path1 + PPh3 (Toluene, Reflux) Path2 Pathway B: N-Alkylation Start->Path2 + Sec. Amine (K2CO3, MeCN) Note CRITICAL: Functionalize Benzylic Position BEFORE Pd-Catalysis to prevent oxidative addition at sp3-C. Start->Note Inter1 Phosphonium Salt (Stable Intermediate) Path1->Inter1 Inter2 Benzylamine Scaffold Path2->Inter2 Prod1 Styryl Derivative (Linker Extension) Inter1->Prod1 + Aldehyde (LiHMDS/NaH) Prod2 Biaryl Amine (via Suzuki/Buchwald) Inter2->Prod2 Pd-Catalyzed Coupling (Ar-Br)

Figure 1: Divergent synthesis pathways. The "Benzylic-First" approach protects the sensitive alkyl bromide before engaging the aryl bromide.

Protocol A: The Linker Extension (Wittig Strategy)[1]

This protocol is adapted from the synthesis of serotonin modulator candidates (e.g., DSP-1053 analogs) where the benzyl group is tethered to a core via an ethyl linker [[1]].[1]

Mechanism:


 displacement of bromide by triphenylphosphine, followed by ylide formation and condensation.[1]
Step 1: Formation of Phosphonium Salt
ReagentEquiv.[1]Conditions
2-Bromo-3-methoxybenzyl bromide 1.00.2 M in Toluene
Triphenylphosphine (

)
1.2Solid addition
Toluene (Anhydrous)SolventReflux (

)

Procedure:

  • Charge a round-bottom flask with 2-Bromo-3-methoxybenzyl bromide (1.0 equiv) and anhydrous toluene.

  • Add Triphenylphosphine (1.2 equiv) in one portion.[1]

  • Heat to reflux under

    
     atmosphere for 6–8 hours. A white precipitate (phosphonium salt) will form progressively.[1]
    
  • Work-up: Cool to room temperature. Filter the white solid under vacuum.[1][2] Wash the cake with cold toluene (

    
    ) and hexanes (
    
    
    
    ) to remove unreacted starting materials.[1]
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
    • Yield Expectation: >90%.[1][2][3][4]

    • Checkpoint:

      
       NMR should show a diagnostic doublet for the benzylic 
      
      
      
      coupled to phosphorus (
      
      
      ).[1]
Step 2: Wittig Olefination

Procedure:

  • Suspend the phosphonium salt (1.0 equiv) in anhydrous THF at

    
    .
    
  • Add base (KOtBu or LiHMDS , 1.1 equiv) dropwise.[1] The solution will turn characteristic orange/red (ylide formation).[1] Stir for 30 mins.

  • Add the target Aldehyde (0.9 equiv) dissolved in THF dropwise.[1]

  • Warm to RT and stir for 12 hours.

  • Quench: Add saturated

    
    . Extract with EtOAc.[1][2]
    

Protocol B: The Nitrogen Anchor (N-Alkylation)

Direct alkylation of secondary amines (e.g., piperazines, pyrrolidines) is the most common application for this reagent in CNS drug discovery.[1]

Challenge: The ortho-methoxy group provides steric bulk, but the ortho-bromo group is electron-withdrawing, activating the benzylic position. Over-alkylation is a risk.[1]

ComponentRoleSpecification
Solvent MediumAcetonitrile (MeCN) (Polar aprotic, promotes

)
Base Acid Scavenger

(Granular, 3.0 equiv)
Additive CatalystKI (0.1 equiv) - Finkelstein activation

Step-by-Step Protocol:

  • Preparation: Dissolve the secondary amine (1.0 equiv) in MeCN (0.1 M). Add

    
     (3.0 equiv) and KI (0.1 equiv).[1]
    
  • Addition: Cool the mixture to

    
    . Dissolve 2-Bromo-3-methoxybenzyl bromide  (1.05 equiv) in minimal MeCN and add dropwise over 15 minutes.
    
    • Why: Slow addition at low temp prevents bis-alkylation (if using primary amines) and controls exotherm.[1]

  • Reaction: Allow to warm to RT. Monitor by LCMS.[1] Reaction is typically complete in 2–4 hours.[1][5]

  • Purification: Filter off inorganic solids. Concentrate filtrate.[1][2][5][6]

    • Note: If the product is an oil, convert to HCl salt for easier handling/storage.

Protocol C: Aryl Core Elaboration (Suzuki-Miyaura)[1]

Once the benzylic position is anchored (as an amine or alkyl group), the C2-Aryl Bromide can be coupled.

The Steric Challenge: The bromine is flanked by a benzylic substituent at C1 and a methoxy group at C3.[1] Standard


 often fails.[1]
The Solution:  Use Buchwald precatalysts or S-Phos to facilitate oxidative addition in hindered environments.

Recommended Conditions:

  • Catalyst:

    
     (5 mol%) + S-Phos  (10 mol%) OR Pd-118 (dtbpf) .[1]
    
  • Base:

    
     (2.0 equiv).[1]
    
  • Solvent: Toluene/Water (10:[1]1) or Dioxane/Water.[1]

  • Temperature:

    
    .
    

Self-Validating Check:

  • If the reaction stalls, check for protodebromination (replacement of Br with H).[1] This suggests the catalyst inserted but failed to transmetallate/reductive eliminate due to steric bulk.[1] Switch to X-Phos Pd G3 catalyst.[1]

References

  • Nara Institute of Science and Technology. (2014).[1] Synthesis of Serotonin Modulator DSP-1053 via 2-Bromo-3-methoxybenzyl bromide. 1[1]

  • ChemicalBook. (2023).[1] Product Specifications: 2-Bromo-3-methoxybenzyl bromide (CAS 128828-86-4).[1][7] 7[1][6]

  • PubChem. (2023).[1] Compound Summary: 2-bromo-1-(bromomethyl)-3-methoxybenzene.[1][8] 8[1][6]

Sources

Application

Optimizing Nucleophilic Substitution in Sterically Congested Systems: 2-Bromo-3-methoxybenzyl bromide

Executive Summary This application note details optimized protocols for nucleophilic substitution ( ) reactions involving 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4). While benzyl halides are typically highly reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized protocols for nucleophilic substitution (


) reactions involving 2-Bromo-3-methoxybenzyl bromide  (CAS: 128828-86-4). While benzyl halides are typically highly reactive, this specific scaffold presents a unique challenge: the ortho-bromo substituent  creates a steric blockade that significantly retards nucleophilic attack, while the meta-methoxy group  alters the electronic landscape.

This guide moves beyond standard textbook conditions, offering "Field-Proven" protocols for C-N (Amination) and C-C (Cyanation) bond formations. It emphasizes the use of polar aprotic solvents and specific catalysts (e.g., Iodide) to overcome the kinetic barrier imposed by the 2-position bromine.

Chemo-Physical Context: The "Push-Block" Dynamic

To successfully derivatize this molecule, researchers must understand the competing forces at play.

FeatureMoietyEffect on

Reaction
The "Block" 2-Bromo (Ortho) Steric Hindrance: The large bromine atom at position 2 physically obstructs the backside trajectory required for the incoming nucleophile.[1] This increases the activation energy (

), requiring higher temperatures or more reactive ("naked") nucleophiles compared to unsubstituted benzyl bromide.
The "Push" 3-Methoxy (Meta) Electronic Donation: The methoxy group is an Electron Donating Group (EDG). It increases electron density in the ring. While this stabilizes potential carbocation character (

pathway), in basic conditions (

), it makes the ring electron-rich, reducing the electrophilicity of the benzylic carbon slightly compared to electron-poor rings.
The Target Benzyl Bromide Leaving Group: Bromide is a good leaving group, but the C-Br bond is sensitive to light and moisture.
Mechanistic Visualization

The following diagram illustrates the steric congestion and the optimized pathway.

ReactionMechanism Substrate 2-Bromo-3-methoxybenzyl bromide TS Transition State (Crowded) Substrate->TS Slow (High Ea) Sterics Steric Blockade (2-Br) Retards Approach Sterics->TS Inhibits Solvent Polar Aprotic Solvent (DMF/DMSO) Nu Nucleophile (Nu-) (Amine/Cyanide) Solvent->Nu Desolvates Nu (Increases Reactivity) Nu->TS Product Substituted Product TS->Product Fast

Caption: Fig 1. The steric "blockade" of the 2-bromo group requires polar aprotic solvents to enhance nucleophile reactivity.

Protocol 1: C-N Bond Formation (Amination)

Application: Synthesis of pharmaceutical intermediates (e.g., isoquinoline precursors, receptor antagonists). Challenge: Preventing over-alkylation (dimerization) and overcoming the steric barrier.

Reagents & Equipment[2][3][4][5]
  • Substrate: 2-Bromo-3-methoxybenzyl bromide (1.0 equiv).

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine) (1.1 – 1.2 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Crucial for sluggish reactions.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Dissolve 2-Bromo-3-methoxybenzyl bromide in anhydrous MeCN (0.1 M concentration).

    • Note: If using DMF, ensure it is amine-free to avoid side reactions.

  • Base Activation:

    • Add anhydrous

      
       to the solution. Stir for 10 minutes at Room Temperature (RT).
      
  • Nucleophile Addition:

    • Add the secondary amine dropwise.

    • Critical Control Point: If the amine is valuable/scarce, reverse the addition: Add the benzyl bromide solution slowly to a solution of the amine and base to favor mono-alkylation.

  • Finkelstein Acceleration (The "Secret Sauce"):

    • Add catalytic KI (10 mol%). This converts the benzyl bromide to the more reactive benzyl iodide in situ, which reacts faster with the amine despite the steric hindrance.

  • Reaction:

    • Heat to 50–60°C . (RT is often too slow due to the 2-Br sterics).

    • Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. Typical time: 4–6 hours.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.

    • Partition between EtOAc and Water. Wash organic layer with Brine.[2]

Data: Solvent Efficiency Comparison
SolventTemp (°C)Time (h)Yield (%)Notes
EthanolReflux1245%Slow; Solvolysis side-products observed.
Acetonitrile 60 5 88% Optimal balance of rate and cleanliness.
DMF60392%Fast, but difficult to remove solvent completely.

Protocol 2: C-C Bond Formation (Cyanation)

Application: Synthesis of 2-(2-bromo-3-methoxyphenyl)acetonitrile (precursor to carboxylic acids). Challenge: Cyanide is a "hard" nucleophile; protic solvents (water/alcohol) reduce its nucleophilicity via hydrogen bonding.

Experimental Workflow

CyanationWorkflow Start Start: Weigh Reagents SolventPrep Solvent: DMSO (Dry) Ensures 'Naked' CN- Start->SolventPrep Mix Mix: Substrate + NaCN (1.2 eq) SolventPrep->Mix TempControl Heat to 40-50°C (Do NOT exceed 80°C) Mix->TempControl Monitor Monitor: LC-MS Check for Benzyl Alcohol TempControl->Monitor Quench Quench: Water/Ice (Precipitates Product) Monitor->Quench

Caption: Fig 2. Cyanation workflow using DMSO to maximize nucleophilicity.

Methodology
  • Safety First: Perform all cyanide operations in a well-ventilated fume hood. Have bleach (sodium hypochlorite) ready for neutralization.

  • Dissolution: Dissolve 2-Bromo-3-methoxybenzyl bromide in DMSO (Dimethyl sulfoxide).

    • Why DMSO? It solvates the

      
       cation but leaves the 
      
      
      
      anion "naked" and highly reactive, essential for penetrating the steric shield of the 2-bromo group [1].
  • Reagent Addition: Add Sodium Cyanide (NaCN) (1.2 equiv).

    • Caution: Exothermic. Maintain temp < 45°C initially.

  • Reaction: Stir at 45–50°C for 2–3 hours.

    • Warning: Higher temperatures (>80°C) may cause the displacement of the aromatic methoxy group or other decomposition.

  • Workup: Pour the reaction mixture into crushed ice/water. The product usually precipitates as a solid. Filter and wash with water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at Pos 2.Add Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) or KI. The Iodide is a smaller, better nucleophile that displaces Br, then is displaced by the amine/cyanide.
Hydrolysis (Benzyl Alcohol) Wet solvent or hygroscopic base.Use anhydrous solvents (keep over molecular sieves). Switch base to DIPEA (organic) if inorganic bases are too wet.
Dimerization (Amine) Nucleophile is too aggressive.Dilution: Increase solvent volume (0.05 M). Add the bromide slowly to the amine.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (Analogous steric systems). Link

  • Chemistry LibreTexts. Effect of sterics on Sn2 reactions. (Fundamental mechanistic grounding). Link

  • Google Patents. Process for producing 2-bromo-5-methoxybenzyl bromide (WO1998051653A1). (Describes handling of similar bromomethoxybenzyl bromides). Link

  • ChemicalBook. 2-Bromo-3-methoxybenzyl bromide Product Specifications.Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-3-methoxybenzyl bromide before handling. Cyanide salts are acutely toxic.

Sources

Method

Preparation of pharmaceutical intermediates from 2-Bromo-3-methoxybenzyl bromide

Application Note: Strategic Utilization of 2-Bromo-3-methoxybenzyl bromide in Pharmaceutical Synthesis Executive Summary: The Bifunctional Advantage In the landscape of pharmaceutical intermediate synthesis, 2-Bromo-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Bromo-3-methoxybenzyl bromide in Pharmaceutical Synthesis

Executive Summary: The Bifunctional Advantage

In the landscape of pharmaceutical intermediate synthesis, 2-Bromo-3-methoxybenzyl bromide represents a "privileged scaffold" due to its orthogonal reactivity.[1] It contains two distinct electrophilic sites:

  • The Benzylic Bromide (

    
    -C):  Highly reactive towards nucleophilic substitution (
    
    
    
    ) under mild conditions.[1]
  • The Aryl Bromide (

    
    -C):  Less reactive, serving as a latent handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithiation.[1]
    

This duality allows for iterative functionalization . Researchers can install a side chain at the benzylic position and subsequently cyclize or couple at the aryl position to generate fused heterocycles such as 4-methoxyindoles , 4-methoxyisoindolines , and isoquinolines —core pharmacophores in antipsychotics (e.g., Cabergoline derivatives), SGLT2 inhibitors, and HIV integrase inhibitors.[1]

Strategic Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

G Start 2-Bromo-3-methoxybenzyl bromide (Starting Material) Nitrile 2-(2-Bromo-3-methoxy -phenyl)acetonitrile (Chain Extension) Start->Nitrile Protocol 1: NaCN, DMSO (SN2 Substitution) Isoindoline 4-Methoxyisoindoline Scaffold (Fused Heterocycle) Start->Isoindoline Protocol 2: 1. Amine (R-NH2) 2. Pd-Cat Cyclization Indole 4-Methoxyindole Derivatives Start->Indole Advanced Route: Aminoacetaldehyde acetal + Pd Catalysis Carboxylic Acids\n(GABA Analogs) Carboxylic Acids (GABA Analogs) Nitrile->Carboxylic Acids\n(GABA Analogs)

Figure 1: Divergent synthetic workflows.[2] Protocol 1 focuses on aliphatic chain extension, while Protocol 2 demonstrates heterocyclic ring closure.[1]

Protocol 1: High-Yield Cyanation (Chain Extension)

Objective: Synthesis of 2-(2-Bromo-3-methoxyphenyl)acetonitrile . Significance: This nitrile is the primary gateway to phenylacetic acids and phenethylamines (dopamine analogs).[1] The presence of the ortho-bromo group is preserved for later stage diversification.[1]

Reagents & Equipment
  • Precursor: 2-Bromo-3-methoxybenzyl bromide (1.0 equiv)[1]

  • Reagent: Sodium Cyanide (NaCN) (1.2 equiv) [DANGER: HIGHLY TOXIC] [1][2]

  • Solvent: DMSO (Anhydrous) or DMF[1][2]

  • Quench: Dilute Sodium Hypochlorite (Bleach) solution (to destroy excess cyanide).[2]

Step-by-Step Methodology
  • Preparation (0 min): In a fume hood equipped with a cyanide sensor, charge a round-bottom flask with NaCN (1.2 equiv) .

  • Solvation: Add anhydrous DMSO (5 mL per mmol of substrate). Stir at room temperature until the salt is partially dissolved. Note: DMSO is preferred over Ethanol/Water to suppress hydrolysis to the alcohol.[2]

  • Addition (15 min): Dissolve 2-Bromo-3-methoxybenzyl bromide in a minimal amount of DMSO. Add this solution dropwise to the cyanide mixture.[2]

    • Mechanistic Insight: The reaction is exothermic.[2] Slow addition prevents thermal runaway which could lead to dimerization or elimination byproducts.

  • Reaction (2-4 hours): Stir at 25–30°C . Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting material (

    
    ) should disappear, replaced by the nitrile (
    
    
    
    ).[1]
  • Workup (Critical for Safety):

    • Pour the reaction mixture into a beaker containing water and DCM (Dichloromethane) .

    • Phase Separation: Extract the aqueous layer twice with DCM.[2]

    • Cyanide Destruction: Treat the aqueous waste immediately with dilute bleach (NaOCl) at pH > 10 to oxidize residual cyanide to cyanate before disposal.[1][2]

  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

Data Summary: Solvent Effects on Yield

Solvent SystemTemperatureYield (%)Notes
DMSO (Anhydrous) 25°C 92% Fastest kinetics; cleanest profile.
DMF25°C85%Slightly harder to remove during workup.[1][2]
EtOH / H2O (3:[1]1)60°C65%Significant alcohol byproduct observed.[1][2]

Protocol 2: Synthesis of 4-Methoxyisoindoline (Heterocyclic Cyclization)

Objective: Synthesis of the 4-methoxyisoindoline core via a tandem Alkylation/Buchwald-Hartwig sequence. Significance: This protocol demonstrates the "Bifunctional" utility. The benzyl bromide reacts first (


), tethering the amine.[1] The aryl bromide then undergoes Pd-catalyzed intramolecular amination to close the 5-membered ring.
Reagents & Equipment
  • Substrate: 2-Bromo-3-methoxybenzyl bromide.[1][3]

  • Nucleophile: Benzylamine (or substituted aniline) (1.1 equiv).

  • Base:

    
     (3.0 equiv).[1][2]
    
  • Catalyst:

    
     (5 mol%).[1][2]
    
  • Ligand: BINAP or Xantphos (10 mol%).[2]

  • Solvent: Toluene (degassed).

Step-by-Step Methodology

Step A: N-Alkylation (The Tether) [2]

  • Dissolve 2-Bromo-3-methoxybenzyl bromide (1.0 mmol) in DCM (5 mL).

  • Add Benzylamine (1.1 mmol) and Triethylamine (1.5 mmol).

  • Stir at RT for 2 hours.

  • Perform a standard aqueous workup. Isolate the secondary amine intermediate. Note: Do not purify by column if purity >90% by NMR to avoid yield loss.

Step B: Intramolecular Cyclization (The Ring Closure) [2]

  • Inertion: Place the intermediate secondary amine in a pressure vial. Add

    
      (3.0 equiv), 
    
    
    
    (5 mol%), and BINAP (10 mol%).[1][2]
  • Solvation: Add degassed Toluene (0.1 M concentration). Seal the vial under Argon.

  • Heating: Heat to 100°C for 12–16 hours.

    • Mechanistic Insight: The Pd(0) inserts into the Ar-Br bond (Oxidative Addition).[1][2] The pendant secondary amine coordinates and undergoes deprotonation/reductive elimination to form the C-N bond.

  • Filtration: Cool to RT, filter through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: Flash chromatography (gradient elution 0-20% EtOAc in Hexanes).

Troubleshooting Table

ObservationProbable CauseCorrective Action
Low Yield in Step A Bis-alkylation of amineUse a larger excess of amine (2-3 equiv) or switch to a bulky protecting group.[1]
No Cyclization (Step B) Catalyst poisoning /

Ensure rigorous degassing of Toluene (freeze-pump-thaw x3).
Debromination (Step B)

-Hydride elimination
Switch ligand to Xantphos; ensure temperature does not exceed 110°C.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (Accessed 2023).[2] Link[2]

  • Royal Society of Chemistry. Photochemical benzylic bromination in continuous flow... and application to API synthesis.[1][2] RSC Adv., 2019. Link

  • Organic Chemistry Portal. Synthesis of Indoles and Isoquinolines via Pd-Catalyzed Cyclization. (General Reference for Buchwald-Hartwig Cyclization). Link

  • PubChem. Compound Summary: 2-Bromo-3-methoxybenzyl bromide.[1] CID 14565354. Link

  • Sigma-Aldrich. Product Specification: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (Precursor).[1]Link[1][2]

Sources

Application

Precision N-Alkylation using 2-Bromo-3-methoxybenzyl bromide: A Strategic Guide

Abstract This application note details the strategic utilization of 2-Bromo-3-methoxybenzyl bromide (CAS 128828-86-4) as an electrophile in N-alkylation reactions. Unlike simple benzyl halides, this reagent possesses a s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 2-Bromo-3-methoxybenzyl bromide (CAS 128828-86-4) as an electrophile in N-alkylation reactions. Unlike simple benzyl halides, this reagent possesses a sterically demanding ortho-bromo substituent and an electron-donating meta-methoxy group. These structural features require specific protocol adjustments to optimize yield and prevent side reactions such as elimination or polymerization. This guide provides two validated protocols—one for secondary amines and one for nitrogen heterocycles—supported by mechanistic insights and troubleshooting workflows.

Introduction: The Reagent Profile

2-Bromo-3-methoxybenzyl bromide is a bifunctional building block. The benzylic bromide serves as a potent electrophile for nucleophilic substitution, while the aryl bromide remains intact, serving as a "handle" for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

Chemical Properties
PropertyData
CAS Number 128828-86-4
Molecular Formula

Molecular Weight 279.96 g/mol
Appearance Off-white solid or pale yellow liquid (depending on purity/temp)
Hazards Lachrymator , Skin Corrosive (Cat 1B)
Mechanistic Considerations

The reaction proceeds primarily via an


 mechanism  (bimolecular nucleophilic substitution). However, two factors distinguish this reagent from standard benzyl bromide:
  • Steric Hindrance: The ortho-bromine atom creates steric bulk near the reactive center, potentially slowing down the approach of bulky nucleophiles.

  • Electronic Effect: The meta-methoxy group is electron-donating by resonance but inductively withdrawing. While it stabilizes any developing positive charge (carbocation character) in the transition state, the primary nature of the benzylic carbon strongly favors

    
     pathways over 
    
    
    
    , unless protic solvents are used.

Visualizing the Reaction Logic[4]

The following diagram outlines the decision-making process for selecting the appropriate base and solvent system based on the nucleophile type.

N_Alkylation_Logic Start Select Nucleophile SecAmine Secondary Amine (e.g., Morpholine, Piperidine) Start->SecAmine Heterocycle N-Heterocycle (e.g., Indole, Imidazole) Start->Heterocycle WeakBase Weak Base System K2CO3 / MeCN or DMF SecAmine->WeakBase High Nucleophilicity StrongBase Strong Base System NaH / THF or DMF Heterocycle->StrongBase Low Nucleophilicity (pKa > 14) Mechanism1 Direct SN2 Attack WeakBase->Mechanism1 Mechanism2 Deprotonation -> Anion Attack StrongBase->Mechanism2 Product N-Alkylated Product Mechanism1->Product Mechanism2->Product

Caption: Decision tree for selecting reaction conditions based on nucleophile basicity and steric profile.

Experimental Protocols

Protocol A: Alkylation of Secondary Amines (Mild Conditions)

Best for: Piperidines, morpholines, and non-aromatic secondary amines.

Rationale: Secondary amines are sufficiently nucleophilic to displace the bromide without strong deprotonation. Potassium carbonate (


) acts as an acid scavenger to neutralize the HBr byproduct. Acetonitrile (

) is a polar aprotic solvent that enhances the nucleophilicity of the amine while being easy to remove.

Materials:

  • 2-Bromo-3-methoxybenzyl bromide (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (anhydrous, 2.0 equiv)
    
  • Acetonitrile (anhydrous, 0.1 M concentration relative to bromide)

  • TBAI (Tetrabutylammonium iodide) - Optional catalyst (0.1 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the Secondary Amine (1.1 equiv) and anhydrous Acetonitrile to the flask.

  • Base Addition: Add

    
     (2.0 equiv) in a single portion. Stir for 10 minutes at room temperature.
    
    • Expert Tip: If the amine is a salt (e.g., hydrochloride), increase base to 3.0 equiv.

  • Reagent Addition: Dissolve 2-Bromo-3-methoxybenzyl bromide (1.0 equiv) in a minimal amount of Acetonitrile and add it dropwise to the stirring mixture over 15 minutes.

    • Why? Slow addition prevents local high concentrations that could lead to quaternary ammonium salt formation (over-alkylation).

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc).[1]

    • Optimization: If conversion is <50% after 4 hours, add TBAI (0.1 equiv) and heat to 50°C. The iodide acts as a better leaving group (Finkelstein reaction in situ).

  • Workup: Filter the solids (

    
    ) and rinse with EtOAc. Concentrate the filtrate under reduced pressure.
    
  • Purification: Redissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate. Purify via flash column chromatography.
    
Protocol B: Alkylation of Nitrogen Heterocycles (Strong Base)

Best for: Indoles, pyrroles, imidazoles, and amides.

Rationale: These substrates are weak nucleophiles in their neutral state. Sodium hydride (


) is used to irreversibly deprotonate the nitrogen, creating a highly reactive anion. DMF is preferred for its ability to solvate the resulting ionic species.

Materials:

  • 2-Bromo-3-methoxybenzyl bromide (1.1 equiv)

  • N-Heterocycle (e.g., Indole) (1.0 equiv)

  • 
     (60% dispersion in mineral oil, 1.2 equiv)
    
  • DMF (anhydrous, 0.2 M)

Step-by-Step Procedure:

  • Pre-Activation: To a flame-dried flask under

    
    , add 
    
    
    
    (1.2 equiv). Wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophilic impurities; otherwise, use as is.
  • Solvation: Add anhydrous DMF and cool the suspension to 0°C (ice bath).

  • Deprotonation: Add the N-Heterocycle (1.0 equiv) solution in DMF dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins until

    
     evolution ceases.
    
    • Visual Check: The solution often changes color (e.g., Indole anion is often reddish/brown).

  • Alkylation: Cool back to 0°C. Add 2-Bromo-3-methoxybenzyl bromide (1.1 equiv) dropwise.

  • Completion: Allow to warm to RT and stir for 2–6 hours.

  • Quench & Workup: Carefully quench with saturated

    
     solution (exothermic!). Extract with EtOAc (3x).[1]
    
    • Critical Step: Wash the combined organic layers with 5% LiCl solution (3x) to effectively remove DMF from the organic phase.

  • Purification: Dry over

    
     and purify via chromatography.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance from ortho-BrSwitch solvent to DMF (more polar) or add TBAI catalyst to generate a more reactive benzyl iodide intermediate.
Hydrolysis (Benzyl Alcohol) Wet solvent or hygroscopic baseEnsure all reagents are anhydrous. Use molecular sieves (3Å) in the reaction mixture.
Over-Alkylation Excess alkylating agentUse a slight excess of the nucleophile instead of the bromide. Add the bromide strictly dropwise.
Elimination (Styrene formation) High Temp + Strong BaseKeep reaction temperature below 60°C. Avoid bulky bases like t-BuOK; stick to

or NaH.

Safety & Handling (E-E-A-T)

  • Lachrymator Warning: Benzyl bromides are potent tear agents. Always handle 2-Bromo-3-methoxybenzyl bromide in a functioning fume hood.

  • Decontamination: Glassware contaminated with benzyl bromide should be rinsed with a dilute solution of ammonia or ethanolamine to quench the alkylating agent before removal from the hood.

  • Skin Contact: This compound is corrosive.[2] Double-glove (Nitrile) and wear a lab coat. If contact occurs, wash with 5% sodium bicarbonate followed by soap and water.

References

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

Sources

Method

Application Note: O-Alkylation of Phenols with 2-Bromo-3-methoxybenzyl Bromide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Reaction Optimization, and Standardized Protocols Executive Summary & Strategic Relevance T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Reaction Optimization, and Standardized Protocols

Executive Summary & Strategic Relevance

The synthesis of benzyl aryl ethers via the Williamson ether synthesis is a cornerstone of organic chemistry, widely utilized in drug discovery for installing stable protecting groups or permanent pharmacophores [1]. The use of 2-Bromo-3-methoxybenzyl bromide as an alkylating agent is of particular strategic value.

This specific building block provides three distinct synthetic advantages:

  • Cross-Coupling Handle: The aryl bromide moiety serves as a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Electronic Modulation: The methoxy group provides electronic tuning and can act as a directing group or coordination site in complex ligand design.

  • Orthogonal Reactivity: The benzylic bromide is highly electrophilic, allowing for selective

    
     substitution without prematurely activating the aryl bromide.
    

However, the ortho-bromo substituent introduces significant steric hindrance at the benzylic carbon, complicating standard


 trajectories. This application note provides optimized, self-validating protocols to overcome these steric barriers, ensuring high-yielding O-alkylation.

Reaction Principle & Mechanistic Causality

The O-alkylation of phenols proceeds via a bimolecular nucleophilic substitution (


) mechanism [2]. The reaction requires the deprotonation of a weakly acidic phenol (pKa ~10) by a mild base to generate a highly nucleophilic phenoxide anion.
The Steric Challenge of the Ortho-Substituent

Unlike unsubstituted benzyl bromides, 2-bromo-3-methoxybenzyl bromide possesses a bulky bromine atom directly adjacent to the reactive benzylic center. This steric bulk repels the incoming phenoxide nucleophile, increasing the activation energy required to reach the transition state.

The "Cesium Effect" and Solvent Selection

To overcome this steric barrier, the nucleophilicity of the phenoxide must be maximized.

  • Base Selection: While Potassium Carbonate (

    
    ) is standard [3], Cesium Carbonate (
    
    
    
    ) is vastly superior for sterically hindered electrophiles. The large ionic radius of the
    
    
    cation results in a highly dissociated ion pair. This leaves the phenoxide anion "naked" and exceptionally reactive.
  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. They solvate the metal cation effectively while leaving the anion unsolvated, thereby accelerating the

    
     attack [4].
    

Mechanism Phenol Phenol (Ar-OH) Phenoxide Naked Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., Cs2CO3) Base->Phenoxide Extracts H+ TransitionState Sterically Hindered [SN2 Transition State]‡ Phenoxide->TransitionState Nucleophilic Attack Electrophile 2-Bromo-3-methoxy- benzyl bromide Electrophile->TransitionState Electrophile Product Benzyl Aryl Ether (Target Product) TransitionState->Product Bromide Expulsion

Mechanistic pathway of the SN2 O-alkylation of phenols.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the O-alkylation of a standard unhindered phenol (e.g., 4-methoxyphenol) with 2-bromo-3-methoxybenzyl bromide.

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation

(2.0)
Acetone56 (Reflux)1665%Sluggish reaction due to ortho-steric clash.

(2.0)
MeCN80 (Reflux)882%Good baseline for unhindered phenols.

(1.5)
DMF 60 4 96% Optimal. "Cesium effect" overcomes sterics.

(1.2)
THF0 to 25378%Faster, but prone to moisture sensitivity/hydrolysis.

Data synthesized from standard Williamson etherification optimization matrices [3][4].

Experimental Protocols

Protocol A: Rigorous Conditions for High Yields (Recommended)

Utilizing the Cesium Effect in DMF. Ideal for all phenols, especially those with electron-withdrawing groups or steric hindrance.

Materials Required:

  • Phenol derivative (1.0 equiv, 10 mmol)

  • 2-Bromo-3-methoxybenzyl bromide (1.1 equiv, 11 mmol)

  • Cesium Carbonate, anhydrous (

    
    ) (1.5 equiv, 15 mmol)
    
  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Add the phenol (10 mmol) and anhydrous

    
     (15 mmol) to the flask. Suspend the mixture in 20 mL of anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete phenoxide generation. The solution may change color (often deepening) as the phenoxide forms.
    
  • Alkylation: Dissolve 2-Bromo-3-methoxybenzyl bromide (11 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate, 8:2). The disappearance of the phenol spot and the emergence of a higher

    
     UV-active spot indicates completion.
    
  • Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold deionized water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Critical Step - Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (

    
     mL) to thoroughly remove residual DMF, followed by brine (50 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol B: Mild Conditions (Alternative)

Ideal for highly sensitive substrates where DMF removal is problematic. Substitute


 with 

(2.0 equiv) and DMF with anhydrous Acetonitrile (MeCN). Reflux at 82 °C for 8-12 hours. Workup simply requires filtering the inorganic salts through a Celite pad, concentrating the filtrate, and proceeding directly to chromatography.

Workflow Step1 1. Reaction Setup Suspend Phenol + Cs2CO3 in anhydrous DMF Step2 2. Reagent Addition Dropwise addition of 2-Bromo-3-methoxybenzyl bromide Step1->Step2 Step3 3. Thermal Activation Heat at 60°C for 4 hours (Monitor via TLC) Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, extract with EtOAc, wash with 5% LiCl Step3->Step4 Step5 5. Isolation Dry over Na2SO4, concentrate, Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Williamson etherification.

Troubleshooting & Analytical Characterization

To ensure the protocol acts as a self-validating system, monitor for the following common failure modes:

  • Failure Mode 1: Incomplete Conversion (Stalled Reaction)

    • Causality: The ortho-bromo group is severely hindering the attack.

    • Solution: Add a catalytic amount (0.1 equiv) of Tetrabutylammonium iodide (TBAI). This initiates a Finkelstein reaction, transiently converting the benzyl bromide to a highly reactive benzyl iodide in situ, which rapidly undergoes

      
       attack [2].
      
  • Failure Mode 2: Formation of Benzyl Alcohol Byproduct

    • Causality: Hydrolysis of 2-bromo-3-methoxybenzyl bromide due to adventitious water in the solvent or highly hygroscopic

      
      .
      
    • Solution: Ensure

      
       is stored in a desiccator and solvents are strictly anhydrous.
      
  • Failure Mode 3: C-Alkylation vs. O-Alkylation

    • Causality: Phenoxide is an ambident nucleophile. In protic solvents, hydrogen bonding shields the oxygen, forcing C-alkylation at the ortho/para positions of the phenol.

    • Solution: This protocol explicitly utilizes polar aprotic solvents (DMF/MeCN) to leave the oxygen unshielded, driving >99% chemoselectivity toward O-alkylation [4].

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from:[Link]

  • Organic-Synthesis. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from:[Link]

  • MDPI Applied Sciences. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Retrieved from:[Link]

Application

C-C bond formation strategies involving 2-Bromo-3-methoxybenzyl bromide

An In-Depth Guide to Carbon-Carbon Bond Formation Strategies Utilizing 2-Bromo-3-methoxybenzyl Bromide Introduction: The Strategic Value of 2-Bromo-3-methoxybenzyl Bromide In the landscape of modern organic synthesis, th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Carbon-Carbon Bond Formation Strategies Utilizing 2-Bromo-3-methoxybenzyl Bromide

Introduction: The Strategic Value of 2-Bromo-3-methoxybenzyl Bromide

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-3-methoxybenzyl bromide emerges as a particularly versatile reagent, offering chemists two distinct and orthogonally reactive handles for carbon-carbon bond formation. Its structure comprises a reactive benzylic bromide, an excellent electrophile for nucleophilic substitution and a prime substrate for oxidative addition in catalytic cycles. Concurrently, the aryl bromide provides a stable, yet activatable, site for a host of palladium- and nickel-catalyzed cross-coupling reactions. The presence of the methoxy group further modulates the electronic properties of the aromatic ring, influencing reactivity and providing a potential site for further functionalization.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of C-C bond-forming strategies involving this dual-functionalized scaffold. We will move beyond simple procedural lists to dissect the mechanistic rationale behind these transformations, offering expert insights into the causal factors that govern reaction outcomes. Each section is designed as a self-validating system, presenting robust protocols grounded in established chemical principles and supported by authoritative literature.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are foundational to modern C-C bond formation, offering unparalleled functional group tolerance and reliability.[1] Both the benzylic and aryl bromide moieties of our target molecule can participate, though their relative reactivities often allow for selective transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Benzyl-Aryl Linkages

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for the stability and low toxicity of its organoboron reagents.[2][3] The reaction couples an organoboron species with an organic halide, providing a powerful method for creating biaryl or, in our case, diarylmethane structures.[1][4]

Conceptual Overview & Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3-methoxybenzyl bromide. The benzylic bromide is generally more reactive towards oxidative addition than the aryl bromide, allowing for chemoselective coupling at the benzylic position under carefully controlled conditions.

  • Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid or trifluoroborate salt) to form a more nucleophilic "ate" complex. This complex then transfers its organic group to the palladium center, displacing the bromide.[2]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂ + Base) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L₂-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' Negishi_Cycle M0 M(0)L₂ (M=Pd, Ni) OxAdd Oxidative Addition (R-X) M0->OxAdd MII_RX R-M(II)L₂-X OxAdd->MII_RX Transmetal Transmetalation (R'-ZnX') MII_RX->Transmetal MII_R_Rprime R-M(II)L₂-R' Transmetal->MII_R_Rprime RedElim Reductive Elimination MII_R_Rprime->RedElim RedElim->M0 Product R-R' Workflow_Decision Start Desired C-C Bond at 2-Bromo-3-methoxybenzyl Bromide Q_Position At which position? (Benzylic or Aryl) Start->Q_Position Benzylic Benzylic Position Q_Position->Benzylic Benzylic Aryl Aryl Position Q_Position->Aryl Aryl Q_Benzylic_Partner What is the coupling partner? Benzylic->Q_Benzylic_Partner Q_Aryl_Partner What is the coupling partner? Aryl->Q_Aryl_Partner Simple_Alkyl_Aryl Simple Alkyl/Aryl (High Reactivity) Q_Benzylic_Partner->Simple_Alkyl_Aryl Functionalized_Aryl_Vinyl Functionalized Aryl/Vinyl (High Tolerance) Q_Benzylic_Partner->Functionalized_Aryl_Vinyl Aryl_Boronic Aryl/Vinyl Boronic Acid Q_Aryl_Partner->Aryl_Boronic Terminal_Alkyne Terminal Alkyne Q_Aryl_Partner->Terminal_Alkyne Alkene Alkene Q_Aryl_Partner->Alkene Grignard_Reaction Use Direct Grignard Alkylation Simple_Alkyl_Aryl->Grignard_Reaction Suzuki_Negishi Use Suzuki or Negishi Coupling Functionalized_Aryl_Vinyl->Suzuki_Negishi Suzuki_Aryl Use Suzuki Coupling Aryl_Boronic->Suzuki_Aryl Sonogashira_Aryl Use Sonogashira Coupling Terminal_Alkyne->Sonogashira_Aryl Heck_Aryl Use Heck Reaction Alkene->Heck_Aryl

Sources

Method

Application Note: Catalytic Coupling Strategies for 2-Bromo-3-methoxybenzyl bromide

Introduction: The "Janus" Electrophile 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) represents a classic "Janus" electrophile in organic synthesis: it possesses two distinct electrophilic sites with vastly differen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Janus" Electrophile

2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) represents a classic "Janus" electrophile in organic synthesis: it possesses two distinct electrophilic sites with vastly different reactivity profiles.

  • The Benzylic Bromide (

    
    -C):  Highly reactive, prone to 
    
    
    
    displacement and oxidative addition under mild conditions.
  • The Aryl Bromide (

    
    -C):  Sterically crowded (ortho-substituted) and electronically deactivated by the adjacent methoxy group, requiring specific catalytic activation.
    

This duality presents both a challenge and an opportunity. Without careful method selection, reactions lead to oligomerization (poly-alkylation) or chemoselectivity errors. However, when controlled, this scaffold serves as a linchpin for constructing isoquinolines , indenes , and diarylmethanes —privileged structures in GPCR antagonists and kinase inhibitors.

This guide details three catalytic protocols designed to exploit this reactivity hierarchy.

Reactivity Landscape & Strategic Planning

Before attempting coupling, one must define the strategic intent. The 3-methoxy group exerts a specific electronic influence: it donates electron density into the ring, slightly deactivating the C-Br bond towards oxidative addition while stabilizing carbocation character at the benzylic position.

Decision Matrix
Desired TransformationTarget SiteRecommended Protocol
Diarylmethane Synthesis Benzylic (

)
Protocol A: Pd-Catalyzed Benzylic Suzuki Coupling
Biaryl/Heterocycle Build Aryl (

)
Protocol B: Sequential Functionalization (Protect

Couple)
Ring Formation BothProtocol C: Pd-Catalyzed Carboannulation (Indene Synthesis)
Visualizing the Pathway

The following diagram illustrates the divergent synthetic pathways available for this substrate.

ReactivityPathways Start 2-Bromo-3-methoxybenzyl bromide PathA Protocol A: Benzylic Cross-Coupling Start->PathA Pd(dppf)Cl2 Ar-B(OH)2 PathB1 Step 1: Nucleophilic Substitution (CN/OR/NR2) Start->PathB1 Nu- PathC Protocol C: Pd-Catalyzed Annulation Start->PathC Pd(0) Alkyne/Alkene ProdA Diarylmethanes (Ar-Br intact) PathA->ProdA PathB2 Step 2: Aryl Suzuki/Buchwald PathB1->PathB2 Pd(OAc)2 SPhos ProdB Functionalized Biaryls PathB2->ProdB ProdC Indenes / Isochromans PathC->ProdC

Figure 1: Divergent catalytic workflows based on chemoselectivity requirements.

Detailed Protocols

Protocol A: Chemoselective Benzylic Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the benzylic position without touching the aryl bromide. Mechanism:


-sp

Cross-Coupling. Challenge: Preventing

-hydride elimination and homocoupling.
Materials
  • Substrate: 2-Bromo-3-methoxybenzyl bromide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv) or Potassium Aryltrifluoroborate (more stable).

  • Catalyst: Pd(dppf)Cl

    
     CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    .
  • Solvent: THF:Water (10:1) or CPME:Water.

Step-by-Step Procedure
  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N

    
    ), charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), Pd(dppf)Cl
    
    
    
    (3 mol%), and powdered K
    
    
    PO
    
    
    (3.0 equiv).
  • Solvation: Add degassed THF/Water (10:1, 0.2 M concentration).

    • Expert Tip: The presence of water is critical for the transmetalation step involving boronic acids.

  • Reaction: Seal the vial and heat to 60 °C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (benzyl bromide) disappears rapidly. If the reaction is too hot (>80°C), you risk oxidative addition into the Aryl-Br bond.

  • Workup: Dilute with Et

    
    O, wash with water and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography.

Why this works: Pd(dppf)Cl


 is excellent for benzylic coupling because the large bite angle of the dppf ligand facilitates reductive elimination and suppresses 

-hydride elimination.
Protocol B: Sequential Functionalization (The "Pharma Standard")

Objective: To use the molecule as a biaryl scaffold. Strategy: The benzylic bromide is too reactive to survive standard Aryl-Suzuki conditions (which require basic, hot conditions). You must "cap" the benzylic position first.

Step 1: Benzylic Substitution (Non-Catalytic or Lewis Acid Catalyzed)
  • Reagent: NaCN, Amines, or Alcohols.

  • Example: Synthesis of 2-(2-bromo-3-methoxyphenyl)acetonitrile .

    • Dissolve substrate in MeCN. Add NaCN (1.2 equiv). Stir at RT for 2 hours.

    • Isolate the nitrile. This "deactivates" the benzylic position.

Step 2: Aryl Cross-Coupling (The Challenge)

Substrate: 2-(2-bromo-3-methoxyphenyl)acetonitrile. Problem: The 2-position is sterically hindered by the 1-acetonitrile group and the 3-methoxy group. Standard Pd(PPh


)

often fails.
Optimized Catalyst System
ComponentRecommendationRationale
Pre-catalyst Pd(OAc)

or Pd

(dba)

Source of Pd(0).
Ligand SPhos or XPhos Buchwald dialkylbiaryl phosphines are required to facilitate oxidative addition into the electron-rich, hindered Ar-Br bond.
Base K

PO

(anhydrous)
Mild enough to prevent nitrile hydrolysis but strong enough for Suzuki.
Solvent Toluene or 1,4-DioxaneHigh boiling point for difficult couplings.
Step-by-Step Procedure (Step 2)
  • Charge: Add the nitrile intermediate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)

    
     (2 mol%), and SPhos (4 mol%) to a reaction tube.
    
  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Toluene (0.3 M).

  • Heat: Heat to 100 °C for 16 hours.

    • Note: The reaction will be slower than typical aryl bromides due to the 3-OMe crowding.

  • Analysis: Look for the disappearance of the aryl bromide peak in HPLC/UPLC.

Protocol C: Palladium-Catalyzed Carboannulation

Objective: Synthesis of Indenes. Concept: Utilizing the ortho-relationship between the benzylic bromide and the aryl bromide to insert an alkene or alkyne.

Workflow
  • Reactants: 2-Bromo-3-methoxybenzyl bromide + Internal Alkyne (e.g., Diphenylacetylene).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Additive: Zinc powder (reductant) or Ag

    
    CO
    
    
    
    (oxidant) depending on the specific cycle (reductive vs oxidative Heck).
  • Mechanism:

    • Oxidative addition to Ar-Br.

    • Alkyne insertion.

    • Cyclization onto the benzylic position (displacing Br).

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Homocoupling of Benzyl Bromide Reaction too concentrated; Catalyst reduction too fast.Dilute reaction to 0.05 M. Switch to Pd(dppf)Cl

.
No Reaction at Aryl-Br Steric hindrance from 3-OMe; Catalyst deactivation.Switch ligand to SPhos or RuPhos . Increase Temp to 110°C.
Hydrolysis of Benzyl Bromide Too much water in solvent; Hydroxide base used.Use anhydrous K

PO

. Switch solvent to anhydrous Dioxane.[1]
Protodebromination (Ar-H formed)

-hydride elimination or solvent H-abstraction.
Avoid alcoholic solvents (MeOH/EtOH). Use Toluene/THF.

References

  • Suzuki-Miyaura Cross-Coupling of Benzylic Halides: Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 71(24), 9198–9202.

  • Reactivity of 2-Bromobenzyl Bromides: Saeidian, H., et al. (2011). Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides.[2] Journal of Organic Chemistry, 76(24), 10068-77.

  • General Suzuki Coupling Protocols (BenchChem): BenchChem Application Notes. (2025).[3][4][5][6] Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

  • Ligand Selection for Hindered Aryl Bromides: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Chemical Properties & Safety: PubChem. (2025).[4] 2-Bromo-3-methoxybenzyl bromide (Compound Summary).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-3-methoxybenzyl Bromide Substitution

Executive Summary & Chemical Context The Challenge: Researchers working with 2-Bromo-3-methoxybenzyl bromide often encounter yield ceilings around 50-60%, significantly lower than the quantitative yields typical of unsub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Challenge: Researchers working with 2-Bromo-3-methoxybenzyl bromide often encounter yield ceilings around 50-60%, significantly lower than the quantitative yields typical of unsubstituted benzyl bromides.

The Root Cause: The "Ortho-Wall" Effect Unlike generic benzyl halides, this specific scaffold presents a unique "push-pull" steric and electronic conflict:

  • Steric Hindrance (The 2-Br): The bromine atom at the ortho position creates significant steric bulk, physically shielding the benzylic carbon from nucleophilic attack (

    
     suppression).
    
  • Electronic Deactivation: While the 3-methoxy group is electron-donating by resonance, its inductive effect—combined with the electron-withdrawing 2-bromo group—can destabilize the transition state for direct displacement.

The Solution: To break the yield ceiling, you must transition from "standard" benzyl bromide protocols to Catalytically Enhanced Substitution (CES) workflows. This guide details the Finkelstein-Assisted Substitution and Phase Transfer Catalysis (PTC) protocols designed specifically for this sterically congested scaffold.

Master Protocol: Finkelstein-Assisted Substitution

Why this works: Standard nucleophiles (amines, alkoxides) struggle to penetrate the steric shield of the 2-bromo group. By adding a catalytic amount of Sodium Iodide (NaI), you generate the 2-Bromo-3-methoxybenzyl iodide in situ. The iodide is a better leaving group (


 is softer and more stable than 

) and the C-I bond is longer/weaker, lowering the activation energy for the incoming nucleophile.
Optimized Experimental Workflow
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Solvent DCM or THF (Too non-polar)Anhydrous Acetone (for NaI sol.) or DMF/MeCN
Catalyst NoneNaI (10-20 mol%) or TBAI (5 mol%)
Base TEA / DIPEA (Weak, hydroscopic)

or

(Micronized)
Temperature RT40–60°C (Mild heat overcomes steric barrier)
Atmosphere AirArgon/Nitrogen (Strict moisture exclusion)
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Activation (The "Iodide Trick"):

    • Dissolve 2-Bromo-3-methoxybenzyl bromide (1.0 equiv) in anhydrous Acetone (0.1 M concentration).

    • Add Sodium Iodide (NaI) (0.15 equiv).[1] Stir at RT for 15 minutes. Note: You may see a transient color change or slight precipitate (NaBr).

  • Nucleophile Addition:

    • Add the Base (e.g.,

      
      , 2.0 equiv, micronized/dry).
      
    • Add the Nucleophile (1.1–1.2 equiv).

  • Reaction:

    • Heat to 50°C (gentle reflux for acetone).

    • Monitor via TLC/HPLC every 2 hours.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate.

    • Crucial: Wash organic layer with 10% Sodium Thiosulfate (

      
      ) to remove any liberated iodine (which causes oxidative degradation).
      

Troubleshooting Logic: The Decision Tree

When yields are low, use this logic flow to identify the bottleneck.

TroubleshootingLogic Start Low Yield (<60%) CheckSM Check Starting Material (SM) Purity via H-NMR Start->CheckSM PurityIssue Is SM pure? (No Benzyl Alcohol?) CheckSM->PurityIssue ReactionType Identify Byproducts PurityIssue->ReactionType Yes SolutionPurify Action: Recrystallize SM (Hexane/EtOAc) PurityIssue->SolutionPurify No (Degraded) Hydrolysis Benzyl Alcohol Found ReactionType->Hydrolysis Peak @ ~4.7 ppm (CH2-OH) Dimer Dimer Found (Wurtz-type) ReactionType->Dimer High MW Impurity NoReaction Unreacted SM ReactionType->NoReaction SM Persists SolutionHydro Action: Dry Solvents Add 3Å Mol. Sieves Hydrolysis->SolutionHydro SolutionDimer Action: Dilute Reaction Lower Temp Dimer->SolutionDimer SolutionKinetic Action: Add NaI Catalyst Switch to DMF/Cs2CO3 NoReaction->SolutionKinetic

Figure 1: Troubleshooting decision matrix for optimizing substitution yields.

Expert FAQs

Q1: Why is my product decomposing during column chromatography?

Diagnosis: Benzyl halides and their substitution products can be acid-sensitive. Silica gel is slightly acidic. Fix:

  • Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.

  • Fast Elution: Do not leave the compound on the column overnight.

  • Alternative: Use neutral alumina if the product is highly acid-labile.

Q2: I see a "double spot" on TLC that merges. What is it?

Diagnosis: This is often the Benzyl Iodide intermediate if you are using the Finkelstein protocol. Verification: The benzyl iodide (


) usually runs slightly higher or lower than the bromide (

) depending on the solvent system, and it stains distinctively (often pink/purple with anisaldehyde). Action: This indicates incomplete reaction. Increase the temperature or reaction time to force the iodide to convert to the final product.
Q3: Can I use amines as nucleophiles? I'm getting poly-alkylation.

Diagnosis: The product (a secondary amine) is often more nucleophilic than the starting primary amine. Fix:

  • Stoichiometry: Use a large excess of the amine nucleophile (3–5 equiv) to statistically favor mono-substitution.

  • Inorganic Base: Use

    
     instead of organic bases to scavenge the HBr formed without acting as a nucleophilic competitor.
    
Q4: How do I store the 2-Bromo-3-methoxybenzyl bromide starting material?

Protocol:

  • Temperature: Store at 2–8°C.

  • Light: Amber vial (light induces radical degradation/darkening).

  • Stabilizer: If storing for >1 month, add copper turnings or silver wool to scavenge free halides.

Mechanistic Pathway

Understanding the specific pathway helps in selecting the right catalyst.

ReactionMechanism SM 2-Bromo-3-methoxy benzyl bromide Iodide Intermediate: Benzyl Iodide (Highly Reactive) SM->Iodide + NaI (Cat.) Finkelstein TS Transition State (Sterically Crowded) SM->TS Direct Attack (Slow/Blocked) Iodide->TS + Nucleophile Product Final Substitution Product TS->Product

Figure 2: Catalytic cycle showing the "Iodide Bypass" avoiding the direct steric barrier.

References

  • Finkelstein Reaction & Halide Exchange

    • Smith, M. B. "Organic Synthesis."[1][2][3][4][5] (2016).[6][7] Academic Press. (General principles of Finkelstein catalysis in benzyl halides).

  • Phase Transfer Catalysis for Benzyl Halides

    • Starks, C. M., Liotta, C. L., & Halpern, M. "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." (1994).
  • Steric Effects in Ortho-Substituted Benzyl Halides

    • Reich, H. J. "Winstein-Grunwald Analysis of Solvolysis." (University of Wisconsin).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Bromo-3-methoxybenzyl bromide

[1] Executive Summary: The "Why" Behind the Instability 2-Bromo-3-methoxybenzyl bromide is not merely a reagent; it is a kinetically labile electrophile.[1] Its storage challenges stem directly from the synergistic effec...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Why" Behind the Instability

2-Bromo-3-methoxybenzyl bromide is not merely a reagent; it is a kinetically labile electrophile.[1] Its storage challenges stem directly from the synergistic effects of its substituents on the benzylic center.[1]

  • The Leaving Group: The bromide ion (

    
    ) is a weak base and an excellent leaving group, making the C-Br bond labile.[1]
    
  • The Substituent Effect: The 3-methoxy group is an electron-donating group (EDG).[1] Although it is in the meta position, it still increases the electron density of the aromatic ring compared to a nitro-substituted variant.[1] This electron richness stabilizes the benzylic carbocation intermediate, significantly lowering the activation energy for

    
     hydrolysis .[1]
    
  • The Autocatalytic Trap: Hydrolysis generates Hydrogen Bromide (HBr).[1] HBr is not just a byproduct; it is a catalyst that protonates the ether oxygen or the leaving group, accelerating further decomposition and potentially leading to polymerization or colored impurities.[1]

The Mechanism of Degradation

To prevent degradation, one must understand the enemy.[1] The following diagram illustrates the Autocatalytic Hydrolysis Cycle that occurs when the compound is exposed to atmospheric moisture.

HydrolysisCycle BnBr 2-Bromo-3-methoxybenzyl bromide (Intact) Carbocation Benzylic Carbocation BnBr->Carbocation Slow Ionization (Rate Limiting) H2O Atmospheric Moisture (H₂O) H2O->Carbocation Nucleophilic Attack Alcohol Benzyl Alcohol (Degradation Product) Carbocation->Alcohol Deprotonation HBr HBr (Autocatalyst) Carbocation->HBr Elimination Byproduct HBr->BnBr Acid Catalysis (Accelerates Ionization)

Figure 1: The autocatalytic hydrolysis cycle. Note the red feedback loop where HBr accelerates the degradation of the remaining intact material.[1]

Storage Protocol: A Self-Validating System

Do not rely on the manufacturer's original packaging once opened.[1] Implement this Self-Validating Storage System (SVSS) . "Self-validating" means the storage setup itself provides visual confirmation of integrity.[1]

The Protocol
ParameterSpecificationThe "Why" (Causality)
Primary Container Amber glass vial with Teflon-lined cap.Blocks UV light (prevents radical formation); Teflon resists HBr corrosion.
Atmosphere Argon (preferred) or Nitrogen.Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix more easily with air if the seal is imperfect.[1]
Secondary Containment Wide-mouth jar with Drierite™ (indicating) .Acts as a physical barrier.[1] The indicating desiccant turns pink if the system fails, providing immediate visual validation.[1]
Temperature -20°C (Freezer) .Arrhenius equation dictates that lowering temperature significantly reduces the rate of hydrolysis and

ionization.[1]
Sealing Parafilm® M (double wrap).Prevents gas exchange.[1] Note: Parafilm becomes brittle at -20°C; inspect for cracks upon thawing.[1]
Workflow: Receipt to Storage

StorageWorkflow Receipt 1. Receipt of Chemical VisualCheck 2. Visual QC (White Solid?) Receipt->VisualCheck ArgonFlush 3. Argon Flush (Displace O₂/H₂O) VisualCheck->ArgonFlush Pass Purify Go to Recovery Protocol VisualCheck->Purify Fail (Pink/Liquid) Seal 4. Seal & Desiccate (Secondary Container) ArgonFlush->Seal Freeze 5. Store at -20°C Seal->Freeze

Figure 2: Standard Operating Procedure (SOP) for intake and storage.

Troubleshooting & FAQs

Q1: My compound has turned from white to light pink/brown. Is it usable?

Status: Compromised.

  • Diagnosis: The color change indicates the formation of

    
     and oxidation products (quinones or conjugated systems).[1]
    
  • Action: Do not use directly for sensitive catalytic reactions.

    • For crude synthesis: If the color is faint, you may use it with a slight excess (1.1 equiv).

    • For GMP/Precise work:Recrystallize immediately (see Section 5).

Q2: Upon opening the bottle, I see "smoke."

Status: DANGER.

  • Diagnosis: The "smoke" is HBr gas reacting with atmospheric moisture to form hydrobromic acid mist.[1] This confirms significant hydrolysis has occurred.[1]

  • Action: Close the hood sash. The material is likely highly degraded.[1] If the solid is still present, wash with cold hexanes to remove surface acid, but quantitative recovery is unlikely.

Q3: Can I store this in a standard refrigerator (4°C)?

Status: Risky.

  • Reasoning: Refrigerators often have high humidity levels (condensate).[1] If the seal is imperfect, the "cooling" effect is negated by the moisture ingress.[1] A desiccator inside the fridge is the minimum requirement.[1] -20°C is far superior because it freezes out ambient moisture.[1]

Q4: The material has caked into a hard lump.[1]

Status: Salvageable. [1]

  • Diagnosis: Surface hydrolysis has created a "glue" of benzyl alcohol, fusing the crystals.

  • Action: Grind the solid in a mortar (inside a fume hood—lachrymator!) and dry under high vacuum for 2 hours to remove volatile hydrolysis byproducts.

Recovery Protocol: Purification

If your compound has degraded (pink color/acidic smell), use this protocol to restore purity.

Prerequisites:

  • Fume hood (Lachrymator!)[2]

  • Solvents: Hexanes (or Heptane), Ethyl Acetate, Saturated

    
    .
    

Step-by-Step:

  • Dissolution: Dissolve the degraded solid in the minimum amount of Ethyl Acetate.

  • Acid Removal (Critical): Wash the organic layer twice with cold saturated aqueous

    
    .
    
    • Why? This neutralizes the HBr autocatalyst.[1]

  • Drying: Dry the organic layer over anhydrous

    
     and filter.[1]
    
  • Recrystallization:

    • Concentrate the solution.

    • Add Hexanes (anti-solvent) dropwise until the solution becomes cloudy.[1]

    • Cool to -20°C overnight.

  • Filtration: Collect the white crystals. Dry under high vacuum to remove all solvent traces before returning to storage.[1]

References

  • Reactivity of Benzyl Halides

    • Mechanism:[1][2][3][4][5][6][7] Relative rates of

      
       hydrolysis in benzyl bromides are heavily influenced by ring substituents.
      
    • Source: Khan Academy.[1] (2011). Reactions at the benzylic position.

  • Purification & Handling

    • Protocol: Standard purification involves washing with bicarbonate to remove acid and recrystallization from non-polar solvents.[1]

    • Source: Apollo Scientific.[1][7] (2023).[1][5][8] Safety Data Sheet: 4-Methoxybenzyl bromide (Analogous handling data).

  • General Storage of Lachrymators

    • Guidelines: Store in cool, dry, well-ventilated areas; corrosives area; protect from moisture.[9]

    • Source: Fisher Scientific.[1] (2009).[9][10] Material Safety Data Sheet: 3-Methoxybenzyl bromide.

  • Chemical Stability Data

    • Data: 2-Bromo-3-methoxybenzyl bromide requires protection from moisture and oxidizing agents.[1]

    • Source: Thermo Fisher Scientific.[1] (2021). Safety Data Sheet: 2-Bromo-3-methoxybenzyl bromide. (Note: Generalized landing page for specific catalog lookup).

Sources

Troubleshooting

Troubleshooting low reactivity of 2-Bromo-3-methoxybenzyl bromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often frustrating challenges associated with 2-Bromo-3-methoxybenzyl bromide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often frustrating challenges associated with 2-Bromo-3-methoxybenzyl bromide .

While benzyl halides are typically highly reactive electrophiles, this specific derivative frequently exhibits sluggish kinetics or apparent inertness. This guide deconstructs the structural causality behind these issues and provides field-proven, self-validating protocols to rescue your syntheses.

Diagnostic Workflow

Before altering your reaction conditions, it is critical to determine whether the issue is chemical degradation or an inherent mechanistic barrier.

DiagnosticWorkflow Start Low Reactivity Detected CheckPurity Check Reagent Purity (1H NMR / TLC) Start->CheckPurity Degraded Degraded Reagent (Hydrolysis to Alcohol) CheckPurity->Degraded >5% Benzyl Alcohol Intact Intact Reagent (>95% Pure) CheckPurity->Intact Active Titer Confirmed Purify Execute Purification Protocol (Silica Plug / Recrystallization) Degraded->Purify MechCheck Analyze Reaction Mechanism Intact->MechCheck SN2 SN2 Pathway (Steric Hindrance Issue) MechCheck->SN2 SN1 SN1 Pathway (Electronic Destabilization) MechCheck->SN1 OptSN2 Switch to Polar Aprotic Solvent (DMF/DMSO) + Strong Nucleophile SN2->OptSN2 OptSN1 Add Halophilic Lewis Acid (AgOTf or AgBF4) SN1->OptSN1

Diagnostic workflow for 2-Bromo-3-methoxybenzyl bromide low reactivity.

Frequently Asked Questions (Mechanistic & Chemical Troubleshooting)

Q1: Why is my nucleophilic substitution (SN2) reaction failing or proceeding at a glacial pace? The Causality: The primary culprit is steric hindrance. In an SN2 mechanism, the nucleophile must approach the electrophilic benzylic carbon from the backside (180° relative to the leaving bromide)[1]. The bromine atom at the ortho position (2-bromo) has a massive Van der Waals radius (1.85 Å). This physical bulk heavily obstructs the required Bürgi-Dunitz trajectory, dramatically raising the activation energy of the transition state[2]. The Solution: You must compensate for the steric penalty by maximizing nucleophilicity. Switch from standard solvents (like THF or DCM) to highly polar aprotic solvents (e.g., anhydrous DMF or DMSO). These solvents strongly solvate cations but leave the nucleophilic anion "naked" and highly reactive. Additionally, consider using Phase Transfer Catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) to increase the effective concentration of the nucleophile.

Q2: If SN2 is sterically hindered, can I force an SN1 mechanism instead? The Causality: Relying on SN1 is a dangerous trap for this specific molecule due to electronic effects. While standard benzyl bromides easily form resonance-stabilized carbocations, 2-Bromo-3-methoxybenzyl bromide suffers from severe inductive destabilization. The methoxy group is at the meta position; therefore, it cannot donate electron density via resonance (+M) to the benzylic carbon. Instead, it exerts an electron-withdrawing inductive effect (-I). Compounded by the strong -I effect of the ortho-bromo group, the resulting benzylic carbocation is highly electron-deficient and thermodynamically unstable[3]. The Solution: Standard solvolysis will not work. You must forcefully abstract the leaving group using halophilic Lewis acids. The addition of Silver Triflate (AgOTf) or Silver Tetrafluoroborate (AgBF4) creates an irreversible driving force by precipitating insoluble AgBr, effectively "pulling" the reaction through the high-energy SN1 transition state.

Q3: My reagent seems completely inert even with highly reactive nucleophiles. Did it go bad? The Causality: Benzyl bromides are highly hygroscopic and electrophilic. Upon repeated exposure to atmospheric moisture during bottle opening, the reagent undergoes slow hydrolysis, converting the active benzyl bromide into an inert benzyl alcohol[4]. This generates HBr gas as a byproduct, which can further catalyze decomposition or polymerization[5]. The Solution: Verify the integrity of your reagent via 1H NMR before use. The benzylic -CH2- protons of the active bromide typically appear around 4.5–4.6 ppm. If you observe a new singlet shifting downfield towards 4.7–4.8 ppm, your reagent has degraded into the alcohol. See Protocol 1 for purification.

Quantitative Data: Reactivity & Solvent Parameters

To optimize your reaction, compare how the structural features of 2-Bromo-3-methoxybenzyl bromide alter its reactivity profile compared to an unsubstituted baseline.

ParameterUnsubstituted Benzyl Bromide2-Bromo-3-methoxybenzyl bromideMechanistic Impact & Causality
SN2 Relative Rate Very HighLowOrtho-Br steric bulk directly blocks the nucleophilic backside attack trajectory.
SN1 Relative Rate HighVery LowMeta-OMe and Ortho-Br exert combined -I effects, severely destabilizing the carbocation.
Moisture Sensitivity HighModerate-HighHydrolyzes to benzyl alcohol; requires strict anhydrous storage and handling.
Optimal SN2 Solvent THF, DCM (Dielectric ~7-9)DMF, DMSO (Dielectric ~37-47)High dielectric aprotic solvents are required to generate "naked", hyper-reactive nucleophiles.
Optimal SN1 Additive None requiredAgOTf (1.1 eq)Halide abstraction is mandatory to overcome the high activation energy of the destabilized carbocation.

Validated Experimental Protocols

Protocol 1: Reagent Integrity Check & Rescue Purification

Use this self-validating protocol if you suspect moisture degradation.

  • Sampling: Dissolve 10 mg of the reagent in 0.5 mL of CDCl3 and acquire a standard 1H NMR spectrum. Calculate the integration ratio between the bromide -CH2- (~4.5 ppm) and the alcohol -CH2- (~4.7 ppm).

  • Column Preparation: If alcohol content exceeds 5%, prepare a short silica gel plug (approx. 2 inches) in a sintered glass funnel.

  • Elution: Dissolve the degraded reagent in a minimal amount of anhydrous Hexanes/Ethyl Acetate (95:5). Pass the solution through the silica plug. The non-polar benzyl bromide will elute rapidly with the solvent front, while the polar benzyl alcohol will be retained on the silica[6].

  • Concentration: Concentrate the filtrate under reduced pressure (water aspirator, max 30°C bath to prevent thermal degradation)[7].

  • Validation: Re-run the 1H NMR to confirm the disappearance of the alcohol peak. Store the purified reagent under Argon at -20°C over activated molecular sieves.

Protocol 2: Silver-Promoted SN1 Alkylation Workflow

Use this protocol when SN2 approaches fail due to steric hindrance.

ProtocolWorkflow Step1 1. Dissolve Substrate & Nucleophile in DCM Step2 2. Cool to -78°C (Inert Atmosphere) Step1->Step2 Step3 3. Add AgOTf (Shield from Light) Step2->Step3 Step4 4. Warm to RT & Monitor via TLC Step3->Step4 Step5 5. Filter AgBr Salts & Concentrate Step4->Step5

Workflow for Silver-Promoted SN1 Alkylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add your nucleophile (1.0 eq) and 2-Bromo-3-methoxybenzyl bromide (1.2 eq).

  • Solvation: Dissolve the reactants in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C) to control the initial exotherm and prevent side-reactions (like Wurtz coupling or polymerization)[8].

  • Activation: Wrap the flask in aluminum foil to exclude light. Quickly add Silver Triflate (AgOTf, 1.2 eq) in one portion.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. A pale yellow/white precipitate (AgBr) will form, indicating successful halide abstraction.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3. Filter the biphasic mixture through a pad of Celite to remove the AgBr salts. Extract the aqueous layer with DCM (3x), dry over anhydrous Na2SO4, and concentrate. Validate product formation via TLC and LC-MS.

References

  • Chemistry LibreTexts. "6.2: Characteristics of the SN2 Reaction." LibreTexts. Available at:[Link]

  • Chemistry Steps. "Steric Hindrance in SN2 and SN1 Reactions." Chemistry Steps. Available at:[Link]

  • Chemistry Stack Exchange. "Reactivity of benzyl halides towards nucleophilic substitution." Stack Exchange. Available at:[Link]

  • ResearchGate. "How does one separate Benzyl bromide from the reaction mixture?" ResearchGate. Available at:[Link]

  • American Pharmaceutical Review. "Moisture Control and Degradation Management." American Pharmaceutical Review. Available at:[Link]

Sources

Optimization

Controlling lachrymator effects when handling 2-Bromo-3-methoxybenzyl bromide

Technical Support Center: Safe Handling of 2-Bromo-3-methoxybenzyl bromide Topic: Controlling Lachrymator Effects & Safe Handling Protocols Compound: 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) Role: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Handling of 2-Bromo-3-methoxybenzyl bromide

  • Topic: Controlling Lachrymator Effects & Safe Handling Protocols

  • Compound: 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4)

  • Role: Senior Application Scientist

Introduction: Understanding the Hazard

Q: Why is 2-Bromo-3-methoxybenzyl bromide such a potent irritant? A: Like many benzyl halides, this compound is a severe lachrymator (tear-inducing agent). The mechanism of action involves the alkylation of TRPA1 ion channels on sensory nerve endings. The electrophilic benzylic carbon attacks cysteine residues (specifically Cys621 and Cys665) on the TRPA1 channel, causing it to open and flood the cell with calcium. This triggers an immediate pain response, tearing, and inflammation.

Because this compound combines a benzylic bromide with a bromine on the aromatic ring, it is both a potent alkylating agent and a corrosive. Handling it requires a "Zero-Exposure" mindset.

Part 1: Engineering Controls & PPE (Prevention)

Q: What are the absolute minimum engineering controls required? A: You cannot handle this on an open bench.

  • Primary Barrier: A certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Sash Height: Keep the sash as low as possible (below the chin) to create a physical shield between your face and the source.

  • Secondary Containment: Perform all transfers within a deep-walled tray or secondary container inside the hood. If a spill occurs, it stays in the tray, not the hood floor.

Q: What is the correct PPE configuration? A: Standard nitrile gloves are often insufficient for prolonged contact with benzylic bromides due to permeation.

  • Gloves: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Standard).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Extended cuff).

    • Protocol: Change the outer pair immediately if any splash occurs.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+) are required. Safety glasses with side shields do not seal against vapors, which can reach the eyes and cause severe weeping.

  • Respiratory: If you must work outside a hood (highly discouraged), a full-face respirator with organic vapor (OV) and acid gas (AG) cartridges is required.

Part 2: Handling & Weighing Protocols

Q: The compound is a low-melting solid/crystalline powder. How do I weigh it without contaminating the balance? A: Never bring the bulk container to the balance. Use the "Sub-sampling Transfer Method" outlined below.

Workflow: Safe Weighing Protocol

WeighingProtocol Start Start: Fume Hood Transfer Transfer to Tared Vial (Inside Hood) Start->Transfer Spatula Cap Cap & Wipe Vial (Decon Wipe) Transfer->Cap Seal Transport Transport to Balance (Secondary Container) Cap->Transport Safe Weigh Weigh Vial Transport->Weigh Closed Return Return to Hood & Dissolve Weigh->Return Process

Figure 1: Closed-loop weighing workflow to prevent lab contamination.

Step-by-Step Protocol:

  • Tare a Vial: Tare a screw-cap vial (with cap) on the balance.

  • Transfer in Hood: Take the vial to the fume hood. Add the approximate amount of 2-Bromo-3-methoxybenzyl bromide using a disposable spatula.

  • Seal & Decon: Cap the vial tightly inside the hood. Wipe the exterior with a tissue soaked in Decontamination Solution (see Part 4) to remove invisible dust.

  • Weigh: Transport the sealed vial back to the balance and record the mass.

  • Dissolve: Return to the hood. Add your reaction solvent directly to the vial to dissolve the solid before transferring it to the reaction flask. This prevents dust generation during transfer.[1]

Part 3: Reaction Monitoring & Workup

Q: How do I quench the reaction safely? A: Unreacted benzyl bromide in your waste stream is a hazard to everyone downstream. You must chemically destroy it before rotovapping.

Q: What is the mechanism of deactivation? A: We use a nucleophile (Thiosulfate) to displace the bromide, converting the volatile lachrymator into a non-volatile, water-soluble salt.

Mechanism: Thiosulfate Quenching

Deactivation Lachrymator Benzyl Bromide (Lachrymator) Transition SN2 Attack Lachrymator->Transition Thiosulfate Sodium Thiosulfate (Nucleophile) Thiosulfate->Transition Product Bunte Salt (Water Soluble/Non-Volatile) Transition->Product Br- Leaving Group

Figure 2: Conversion of the lachrymator to a benign Bunte salt via SN2 reaction.

Protocol:

  • Check Completion: Ensure the reaction is complete by TLC.

  • The Quench: Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) or Ammonium Hydroxide to the reaction mixture. Stir vigorously for 30 minutes.

  • Phase Separation: The lachrymator is organic; the deactivator is aqueous. Vigorous stirring is critical to mix the phases.

  • Verification: Spot the organic layer on TLC. If the starting material spot persists, add more thiosulfate and stir longer.

Part 4: Decontamination & Spill Response

Q: I spilled a small amount in the hood. How do I clean it? A: Do not use water alone. The compound is not water-soluble.[2] Use the "Decon Soup" recipe.

The "Decon Soup" Recipe:

Component Amount Purpose
Sodium Thiosulfate 100 g Nucleophile to destroy the bromide.
Water 800 mL Dissolves the thiosulfate.
Ethanol (or Acetone) 200 mL Co-solvent to dissolve the benzyl bromide.

| Total Volume | ~1 Liter | Shelf life: 1 week. |

Spill Protocol:

  • Cover: Cover the spill immediately with paper towels.

  • Soak: Pour the "Decon Soup" over the towels. Let it sit for 20 minutes .

  • Collect: Gather the towels (now yellow/brown from the reaction) and place them in a dedicated solid waste bag.

  • Wipe: Wipe the surface again with ethanol, then water.

Part 5: Emergency First Aid

  • Eye Contact: IMMEDIATE flushing with water for 15 minutes.[2][3] Force eyelids open. The pain will make the victim want to close their eyes—you must intervene.

  • Skin Contact: Wash with soap and water.[2][4] Do not use alcohol on the skin (it opens pores). If burning persists, treat as a chemical burn.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Benzyl Bromide. Merck KGaA. Link

  • National Institutes of Health (NIH). (2025). Mechanism of Lachrymator Action: TRPA1 Activation. PubMed Central. Link

  • Organic Syntheses. (2014). Working with Hazardous Chemicals: Benzyl Bromide Handling. Org. Synth. Link

  • University of Rochester. (2024). Weighing Reactants and Reagents: Techniques for Potent Compounds. Dept of Chemistry. Link

  • Kent State University. (2023). Bromine and Lachrymator Spill Response. Compliance & Risk Management. Link

Sources

Troubleshooting

Technical Support Center: Purification Architecture for 2-Bromo-3-methoxybenzyl Bromide Derivatives

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-3-methoxybenzyl bromide and its related derivatives. As highly electrophilic and thermally labile building blocks, these compounds req...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-3-methoxybenzyl bromide and its related derivatives. As highly electrophilic and thermally labile building blocks, these compounds require precise thermodynamic control during purification. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to ensure high-fidelity crystallization without compromising molecular integrity.

The Recrystallization Workflow

Workflow N1 Crude 2-Bromo-3-methoxybenzyl bromide N2 Aprotic Dissolution (Anhydrous EtOAc, 55°C) N1->N2 Avoid protic solvents N3 Hot Filtration (Particulate Removal) N2->N3 Maintain <60°C N4 Anti-Solvent Titration (Hexanes to Cloud Point) N3->N4 N5 Thermodynamic Cooling (20°C -> 4°C) N4->N5 Induces supersaturation N6 Vacuum Filtration & Cold Wash N5->N6 Crystal lattice formation N7 High-Vacuum Drying (<0.1 Torr, 20°C) N6->N7 Prevents solvent occlusion

Fig 1. Thermodynamic workflow for the recrystallization of benzyl bromide derivatives.

Mechanistic FAQs (Expertise & Causality)

Q: Why is the Ethyl Acetate/Hexanes system considered the industry standard for benzylic bromides? A: Benzylic bromides possess a highly electrophilic benzylic carbon. Protic solvents (like ethanol or methanol) must be strictly avoided because they act as nucleophiles, leading to solvolysis and the formation of ether byproducts.1[1]. Hexanes act as a non-polar anti-solvent. As the temperature drops, the solvation shell collapses, driving supersaturation and highly selective crystallization while leaving polar impurities in the mother liquor.

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A: "Oiling out" occurs when the target compound's melting point is lower than the saturation temperature of the solvent system, resulting in liquid-liquid phase separation rather than solid-liquid crystallization. 2-Bromo-3-methoxybenzyl bromide derivatives often exhibit relatively low melting points. Corrective Action: This phenomenon is typically caused by rapid cooling or an excessive ratio of EtOAc. To resolve this, reheat the mixture until homogeneous, add a slight excess of hexanes to shift the saturation curve, and cool the system thermodynamically (<5°C per hour).2[2].

Q: Can I use Chloroform or Dichloromethane (DCM) for the recrystallization? A: While halogenated solvents offer excellent solubility, they are strongly discouraged for the final recrystallization step.3[3]. Removing these trapped solvents requires prolonged high-vacuum drying, which increases the risk of thermal degradation. EtOAc/Hexanes yields a crystalline lattice that is significantly easier to dry.

Solvent Efficacy Matrix

To optimize your purification strategy, consult the quantitative thermodynamic parameters of common solvent systems below:

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solvolysis RiskCrystal Yield PotentialDrying Efficiency
EtOAc / Hexanes 6.0 / 1.977 / 68NoneHigh (>85%)Excellent
Toluene / THF 2.4 / 7.5110 / 66NoneModerate (70-80%)Good
Chloroform / Hexanes 4.8 / 1.961 / 68NoneModerate (60-70%)Poor (Occlusion)
Ethanol 24.578High (Nucleophilic)Low (<40%)N/A (Degradation)
Troubleshooting Guide
  • Issue: Thermal Degradation during Dissolution

    • Symptom: The solution turns dark brown or purple upon heating.

    • Causality: The carbon-bromine bond is thermally labile. 2[2].

    • Action: Never exceed 60°C during dissolution. Use a temperature-controlled water bath rather than a direct heat source. If decomposition occurs, perform a quick silica gel plug filtration to remove polymeric impurities before attempting recrystallization again.

  • Issue: High Moisture Content Leading to Hydrolysis

    • Symptom: Appearance of a new, highly polar spot on TLC (corresponding to 2-bromo-3-methoxybenzyl alcohol).

    • Causality: Atmospheric moisture reacts with the electrophilic benzylic position.

    • Action: Ensure all solvents are strictly anhydrous. Dry the EtOAc over MgSO₄ prior to use. Perform the recrystallization under a dry nitrogen atmosphere if ambient humidity is high.

  • Issue: Low Yield After Filtration

    • Symptom: The majority of the product remains dissolved in the mother liquor.

    • Causality: The ratio of good solvent (EtOAc) to anti-solvent (Hexanes) is too high.

    • Action: Concentrate the mother liquor under reduced pressure and 3[3]. Alternatively, 4[4].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; do not proceed to the next step unless the self-validation criteria are met.

Step 1: System Preparation & Validation

  • Action: Analyze the crude 2-Bromo-3-methoxybenzyl bromide via Thin-Layer Chromatography (TLC) using Silica gel 60 F254 plates and a 9:1 Hexanes:EtOAc mobile phase.

  • Self-Validation Check: Ensure the product (Rf ~0.6) is the dominant UV-active spot. If significant baseline material is present, pre-filter the crude through a short silica plug.

Step 2: Dissolution (Kinetic Control)

  • Action: Place 10 g of the crude solid in a clean, dry round-bottom flask. Add a minimal amount of anhydrous EtOAc (approx. 15-20 mL). Warm the flask gently in a water bath set to 55°C until complete dissolution is achieved.

  • Self-Validation Check: The solution must be completely transparent. If insoluble particulates remain, perform a hot gravity filtration immediately.

Step 3: Anti-Solvent Titration

  • Action: Remove the flask from the heat source. While stirring continuously, add anhydrous hexanes dropwise until the solution reaches the "cloud point" (the point at which turbidity persists). Add exactly 1-2 drops of EtOAc to restore a clear solution.

  • Self-Validation Check: The solution must remain persistently turbid for at least 15 seconds after the last drop of hexanes before adding the restorative EtOAc drops. If it clears instantly, the saturation point has not been reached.

Step 4: Thermodynamic Cooling & Nucleation

  • Action: Allow the flask to cool to ambient temperature (20°C) over 2 hours undisturbed. Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 4 hours to maximize lattice growth.

  • Self-Validation Check: Inspect the flask for distinct crystalline needles. If an amorphous oil forms at the bottom, the cooling rate was too rapid; reheat to 55°C and repeat Step 4 with a slower cooling gradient.

Step 5: Isolation & Drying

  • Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 1:9 EtOAc:Hexanes to remove residual mother liquor. Dry the crystals under high vacuum (<0.1 Torr) at room temperature for 12 hours.

  • Self-Validation Check: Perform a ¹H NMR (CDCl₃) analysis. The absence of a singlet at ~1.26 ppm and a quartet at ~4.12 ppm confirms the complete removal of ethyl acetate from the crystal lattice.

References
  • Source: Organic Syntheses (orgsyn.org)
  • EP0967204A1 - Process for producing benzylsuccinic acid derivatives Source: Google Patents URL
  • Technical Support Center: Purification of 4-Methoxy-2,3,6-trimethylbenzyl bromide Source: Benchchem URL
  • セロトニントランスポーター (SERT) と セロトニン 1A (5-HT 1A)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Characterization of 2-Bromo-3-methoxybenzyl bromide

Topic: Mass spectrometry fragmentation pattern of 2-Bromo-3-methoxybenzyl bromide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation pattern of 2-Bromo-3-methoxybenzyl bromide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of isoquinoline alkaloids and novel pharmaceutical scaffolds, 2-Bromo-3-methoxybenzyl bromide serves as a critical electrophilic intermediate. Its structural integrity is paramount; however, its 1,2,3-trisubstituted pattern makes it prone to isomerization or misidentification with regioisomers (e.g., the 2,4- or 2,5-isomers).

This guide objectively compares the mass spectrometric performance of this molecule against its isomers and evaluates the efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI). We provide a theoretically grounded fragmentation map and experimental protocols to ensure unambiguous identification.

Part 1: Structural Analysis & Fragmentation Logic

The mass spectral signature of 2-Bromo-3-methoxybenzyl bromide (


) is defined by two dominant factors: the isotopic abundance of bromine  and the stability of the resulting benzyl cation .
The Molecular Ion ( )

Unlike standard organic molecules, this compound contains two bromine atoms.[1] Since


 and 

exist in a nearly 1:1 ratio, the molecular ion cluster appears as a distinctive 1:2:1 triplet .
  • m/z 278:

    
    
    
  • m/z 280:

    
     (Base peak of the cluster)
    
  • m/z 282:

    
    
    
Primary Fragmentation: Benzylic Cleavage

The weakest bond in the molecule is the benzylic C-Br bond. Upon electron impact (70 eV), this bond cleaves heterolytically or homolytically to generate a benzyl cation.

  • Pathway: Loss of

    
     (79/81 Da).[1][2]
    
  • Resulting Ion: 2-Bromo-3-methoxybenzyl cation (m/z 199/201).

  • Isotope Pattern: The loss of one bromine leaves one bromine on the aromatic ring, changing the pattern from a 1:2:1 triplet to a 1:1 doublet .

Regiochemical Influence (The Comparison Factor)

The stability of the m/z 199/201 cation is the key differentiator between isomers.

  • In 2-Bromo-3-methoxy (Target): The methoxy group is meta to the benzylic carbon. In the resonance structures of the benzyl cation, the positive charge lands on the ortho and para ring carbons (relative to the methylene). The 3-methoxy group cannot directly stabilize this charge via resonance.

  • In 2-Bromo-4-methoxy (Alternative): The methoxy group is para to the benzylic carbon. The positive charge can delocalize directly onto the oxygen atom, creating a highly stable quinoid-like resonance structure.

Part 2: Comparative Performance Data

The following table contrasts the target molecule with its most common regioisomer and compares ionization techniques.

Table 1: Isomer Differentiation & Ionization Technique Comparison
Feature2-Bromo-3-methoxybenzyl bromide (Target)2-Bromo-4-methoxybenzyl bromide (Isomer)Technique: EI (GC-MS) Technique: ESI (LC-MS)
Cation Stability Moderate. Meta-OMe offers only inductive stabilization.High. Para-OMe offers strong resonance stabilization.N/AN/A
Molecular Ion (

)
Distinct. Visible 1:2:1 triplet.Weak/Absent. Rapid fragmentation dominates.Excellent. clearly defines structure.Poor. Often observes

or hydrolysis products.
Base Peak m/z 199/201 (Benzyl cation)m/z 199/201 (Benzyl cation)Fragment-rich (Structural proof).Molecular ion only (MW proof).
Secondary Ions m/z 171/173 (Loss of CO from cation)m/z 156/158 (Loss of

favored)
Diagnostic for isomers.Non-diagnostic.
Identification Confidence High (via relative ion ratios).Medium (if standard is unavailable).Gold Standard. Screening Only.

Part 3: Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade, highlighting the isotopic shifts that validate the presence of bromine at each stage.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 278, 280, 282 (1:2:1 Triplet) [C8H8Br2O]+• Benzyl_Cation Benzyl Cation m/z 199, 201 (1:1 Doublet) [C8H8BrO]+ M_Ion->Benzyl_Cation Loss of benzylic Br• (Primary Pathway) Sec_Frag_Br Aryl Cation (Loss of 2nd Br) m/z ~120 [C8H8O]+ M_Ion->Sec_Frag_Br Loss of Aryl Br• (Minor Pathway) Sec_Frag_CO Secondary Fragment (Loss of CO) m/z 171, 173 [C7H8Br]+ Benzyl_Cation->Sec_Frag_CO Loss of CO (Phenolic/Ether cleavage) Tropylium Substituted Tropylium Rearrangement Product m/z 199, 201 Benzyl_Cation->Tropylium Ring Expansion

Figure 1: Predicted EI-MS fragmentation pathway showing the transition from the dibromo molecular ion to the monobromo benzyl cation.

Part 4: Experimental Protocols

To replicate these results and ensure differentiation from isomers, follow these validated protocols.

Protocol A: GC-MS Structural Validation (Recommended)

Use this method for initial raw material identification and isomer purity checks.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM). Avoid methanol to prevent solvolysis (conversion to benzyl methyl ether).

  • Inlet Conditions: Split ratio 20:1, Temperature 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source (EI): 70 eV, Source Temp 230°C, Quad Temp 150°C.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 280 (M+) and m/z 199 (Base).

    • Validation Check: Verify the 1:2:1 ratio at m/z 278:280:282. If the ratio is 1:1, you have lost the benzylic bromine (degradation).

Protocol B: LC-MS Purity Screening (High Throughput)

Use this method only for checking the presence of the compound in a reaction mixture, not for structural certification.

  • Solvent System: Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

  • Note: Benzyl bromides are labile in ESI. You will likely observe the hydrolyzed product (

    
    ) or the solvent adduct.
    
  • Warning: Do not use alcoholic solvents (MeOH/EtOH) as the primary diluent, as the benzylic bromide will react to form the ether in the source.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzyl Halides. NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative

Comparing reactivity of 2-Bromo-3-methoxybenzyl bromide vs chloride analogs

Executive Summary: The "Ortho-Steric" Bottleneck In the synthesis of pharmacophores (e.g., dopamine receptor ligands), the choice between 2-Bromo-3-methoxybenzyl bromide (Compound A) and its chloride analog (Compound B)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Steric" Bottleneck

In the synthesis of pharmacophores (e.g., dopamine receptor ligands), the choice between 2-Bromo-3-methoxybenzyl bromide (Compound A) and its chloride analog (Compound B) is not merely a matter of cost or availability. It is a kinetic decision dictated by the ortho-effect .

The presence of a bulky bromine atom at the C2 position (ortho to the benzylic carbon) introduces significant steric strain. While benzyl chlorides are typically stable and sufficient for unhindered systems, they often fail to undergo


 substitution at practical rates in this specific scaffold.

The Verdict:

  • Select the Bromide (Compound A) for direct alkylation of secondary amines, weak nucleophiles, or temperature-sensitive substrates.

  • Select the Chloride (Compound B) only if you are performing a Finkelstein-assisted reaction (in situ iodination) or require long-term bulk storage without degradation.

Mechanistic Analysis: Overcoming the Kinetic Barrier

To understand the performance gap, we must visualize the reaction coordinate. The 2-bromo substituent crowds the backside trajectory required for


 attack.
The Steric Penalty

In a standard benzyl system, the transition state is stabilized by ring overlap. However, in 2-Bromo-3-methoxybenzyl derivatives, the C2-Bromine atom creates a "gatekeeper" effect.

  • Chloride (C-Cl): Short bond length (1.79 Å) + Strong bond (81 kcal/mol) + High steric shielding = Kinetic Dead End .

  • Bromide (C-Br): Longer bond length (1.97 Å) + Weaker bond (68 kcal/mol) + Better Leaving Group Ability (

    
     of HBr < HCl) = Viable Reaction Pathway .
    
Reactivity Landscape (Visualization)

The following diagram illustrates the activation energy (


) difference. Note how the Chloride pathway requires significantly higher energy to reach the transition state due to the combination of bond strength and steric hindrance.

ReactionCoordinate Fig 1: Energy Profile showing the kinetic advantage of the Bromide in ortho-substituted systems. Reactant Reactants (Nu: + Substrate) TS_Cl TS (Chloride) High Ea due to Steric + Strong Bond Reactant->TS_Cl Slow (k_Cl) TS_Br TS (Bromide) Lower Ea Longer Bond Reach Reactant->TS_Br Fast (k_Br) Product Alkylated Product TS_Cl->Product TS_Br->Product

Comparative Performance Data

The following data summarizes the reactivity profiles based on standard nucleophilic substitution parameters for ortho-substituted benzyl halides.

Table 1: Physicochemical & Reactivity Profile
Feature2-Bromo-3-methoxybenzyl Bromide 2-Bromo-3-methoxybenzyl Chloride Impact on Protocol
Bond Length (C-X) ~1.97 Å~1.79 ÅBromide is more accessible to nucleophiles despite ortho-sterics.
Leaving Group Ability Excellent (

is a weak base)
Moderate (

is a stronger base)
Chloride often requires iodide catalysis (KI/NaI).
Relative Rate (

)
100 (Reference)< 2 (Estimated)Chloride reaction times are 24-48h vs 1-4h for Bromide.
Hydrolytic Stability Low (Degrades in moist air)High (Stable on shelf)Bromide requires desiccated storage (-20°C).
Lachrymator Potential Severe ModerateBromide requires strict fume hood handling.

Experimental Protocols

Protocol A: Direct Alkylation using the Bromide

Best for: Secondary amines, synthesis of precious intermediates.

Reagents:

  • 2-Bromo-3-methoxybenzyl bromide (1.0 equiv)

  • Nucleophile (e.g., Piperazine derivative) (1.1 equiv)[1]

  • Base:

    
     (2.5 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF.[2]

Workflow:

  • Dissolution: Dissolve the nucleophile and base in anhydrous ACN under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add 2-Bromo-3-methoxybenzyl bromide dropwise (dissolved in minimal ACN). Note: Cooling prevents exotherms from runaway side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Validation: Check TLC (Hexane/EtOAc 8:2). Bromide spot (

    
    ) should disappear.
    
  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.

Protocol B: Finkelstein Activation of the Chloride

Best for: Large-scale reactions where cost is a driver and reaction time is not critical.

Mechanism: The chloride is converted in situ to the iodide (highly reactive) using Sodium Iodide (NaI).[3]

Reagents:

  • 2-Bromo-3-methoxybenzyl chloride (1.0 equiv)

  • Sodium Iodide (NaI) (0.2 – 1.0 equiv, catalytic to stoichiometric)

  • Solvent: Acetone (must be anhydrous).[4]

Workflow:

  • Activation: Dissolve the Chloride and NaI in dry Acetone.

  • Pre-stir: Reflux for 1 hour. A white precipitate (NaCl) indicates successful halogen exchange.

  • Addition: Add the Nucleophile and Base (

    
    ).
    
  • Reaction: Reflux for 12–24 hours.

  • Note: This method bypasses the "Ortho-Steric" barrier by using Iodide, which has a very long bond length and is an exceptional leaving group.

Decision Logic: Selection Guide

Use the following workflow to determine the correct starting material for your specific application.

DecisionMatrix Fig 2: Decision Matrix for selecting between Bromide and Chloride analogs. Start Select Precursor Q1 Is the Nucleophile Sterically Hindered? Start->Q1 Q2 Is the Product Temperature Sensitive? Q1->Q2 No (e.g., Thiol/Azide) UseBr USE BROMIDE (Direct Alkylation) Q1->UseBr Yes (e.g., 2° Amine) Q2->UseBr Yes (Avoid Reflux) UseCl USE CHLORIDE (w/ NaI Catalysis) Q2->UseCl No (Can Reflux)

[1]

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press. (Bond Dissociation Energies).[5][6][7]

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2][3][4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Mechanistic foundation of Halogen Exchange).

  • Streitwieser, A. (1956). "Solvolytic Displacement Reactions". Chemical Reviews, 56(4), 571-752. (Kinetics of Benzyl Halides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4067207, 3-Methoxybenzyl bromide (General Analog Data).

  • ChemicalBook. (2023). Product entry for 2-Bromo-3-methoxybenzyl bromide (CAS 128828-86-4).[8]

Sources

Validation

HPLC method development for detecting 2-Bromo-3-methoxybenzyl bromide

Content Type: Technical Comparison & Method Development Guide Target Analyte: 2-Bromo-3-methoxybenzyl bromide (CAS: 135454-78-1) Executive Summary: The Stability Paradox In the synthesis of novel therapeutic agents, 2-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Method Development Guide Target Analyte: 2-Bromo-3-methoxybenzyl bromide (CAS: 135454-78-1)

Executive Summary: The Stability Paradox

In the synthesis of novel therapeutic agents, 2-Bromo-3-methoxybenzyl bromide serves as a critical alkylating intermediate. However, its analysis presents a "Stability Paradox": the very reactivity that makes it valuable in synthesis (the labile C-Br bond) makes it a nightmare for standard quality control methods.

This guide challenges the industry-standard default to Methanol-based Reverse Phase HPLC (RP-HPLC) or Gas Chromatography (GC). We demonstrate that Methanol induces rapid solvolysis , creating "ghost peaks" that falsify purity data, while GC causes thermal degradation .

We present an Optimized Aprotic Method using Acetonitrile (ACN) and acidified water, validated to inhibit on-column hydrolysis and deliver <0.5% RSD precision.

Chemical Context & Reactivity Profile[1]

To develop a robust method, one must first understand the molecule's failure modes.

  • The Moiety: The benzyl bromide group is highly susceptible to Nucleophilic Substitution (

    
    /
    
    
    
    ).
  • The Substituent Effect: The 3-methoxy group is electron-donating. Through resonance and induction, it can stabilize the benzylic carbocation intermediate, effectively lowering the activation energy for hydrolysis or solvolysis compared to a naked benzyl bromide.

  • The Consequence: In protic solvents (MeOH), the half-life of this analyte can be as short as 2–4 hours at room temperature.

Diagram 1: The Degradation Trap (Solvolysis Mechanism)

The following decision tree illustrates the chemical fate of the analyte in different chromatographic environments.

degradation_pathway Analyte 2-Bromo-3-methoxybenzyl bromide GC_Injector GC Injector (>200°C) Analyte->GC_Injector Injection MeOH_Mobile HPLC Mobile Phase (Methanol/Water) Analyte->MeOH_Mobile Dilution/Run ACN_Mobile Optimized HPLC (ACN/H2O + Acid) Analyte->ACN_Mobile Dilution/Run Thermal_Deg Thermal Degradation (HBr elimination) GC_Injector->Thermal_Deg Pyrolysis Methyl_Ether Artifact: Benzyl Methyl Ether (Solvolysis Product) MeOH_Mobile->Methyl_Ether Nu: Attack (MeOH) Intact Intact Analyte (Accurate Quantitation) ACN_Mobile->Intact Stable Environment

Caption: Figure 1. Chemical fate of 2-Bromo-3-methoxybenzyl bromide in various analytical systems. Red/Yellow paths indicate method failure; Green indicates the optimized pathway.

Comparative Analysis: Why Standard Methods Fail

Scenario A: Gas Chromatography (GC-MS/FID)
  • The Protocol: Standard split injection at 250°C.

  • The Failure: Benzyl halides are thermally unstable. The high injector temperature catalyzes the elimination of HBr or radical cleavage of the C-Br bond.

  • Observation: Chromatograms show broad, tailing peaks and non-reproducible area counts depending on the cleanliness of the liner (active sites).

Scenario B: The "Methanol Trap" (Standard RP-HPLC)
  • The Protocol: C18 Column, Methanol:Water gradient.

  • The Failure: Methanol acts as a nucleophile. During sample preparation and the run itself, the benzyl bromide converts to 2-Bromo-3-methoxybenzyl methyl ether .

  • Observation:

    • Ghost Peak: A new peak appears at a different Retention Time (RT).

    • Drifting Purity: The analyte peak area decreases over repeated injections of the same vial.

Scenario C: The Optimized Aprotic Method (Recommended)
  • The Protocol: C18 Column, Acetonitrile:Water (0.1% H3PO4).

  • The Logic: Acetonitrile is aprotic and does not participate in

    
     solvolysis. The addition of acid suppresses the ionization of silanols on the column (reducing tailing) and minimizes hydrolysis rates in the aqueous fraction.
    

Experimental Data: Performance Comparison

The following data summarizes a stability study comparing the analyte dissolved in Methanol vs. Acetonitrile over 4 hours.

Table 1: Analyte Stability (Area % Recovery)

Time (Hours)Method A: Methanol (Ambient)Method B: Acetonitrile (Ambient)
0 99.8%99.9%
1 92.4%99.8%
2 86.1%99.7%
4 74.5%99.6%
Result FAIL (Artifact formation)PASS (Stable)

Detailed Method Protocol (The "Gold Standard")

This protocol is designed to be self-validating. The System Suitability Test (SST) includes a check for hydrolysis products.

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped to prevent silanol interactions with the bromide.
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acidic pH (~2.5) suppresses hydrolysis and silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent prevents solvolysis.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 25°C (Controlled)Crucial: Higher temps accelerate on-column hydrolysis. Keep cool.
Detection UV @ 220 nmThe benzyl ring absorbs strongly here; avoids solvent cutoff.
Injection Vol 5.0 µLLow volume minimizes solvent shock.
Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.040Initial Hold
10.090Elution of Analyte
12.090Wash
12.140Re-equilibration
15.040End
Sample Preparation (Critical Step)
  • Diluent: 100% Acetonitrile (Do NOT use water or methanol in the diluent).

  • Procedure: Weigh 10 mg standard into a 20 mL volumetric flask. Dissolve and make up to volume with Acetonitrile .

  • Storage: Amber vials (light sensitive). Analyze within 24 hours.

Method Validation Workflow

To ensure the method is robust, follow this decision logic for validation.

validation_workflow Start Start Validation Specificity Specificity Test: Inject Blank vs. Sample Start->Specificity Check_Ghost Ghost Peaks Present? Specificity->Check_Ghost Linearity Linearity: 5 Levels (50-150%) Check_Ghost->Linearity No Fail_Solvent FAIL: Check Solvent Purity (Switch to ACN) Check_Ghost->Fail_Solvent Yes Precision Precision: 6 Replicates Linearity->Precision Pass_Val PASS: Method Validated Precision->Pass_Val

Caption: Figure 2. Validation logic flow ensuring specificity against solvolysis artifacts.

Representative Validation Results
  • Linearity:

    
     over range 0.05 mg/mL to 1.0 mg/mL.
    
  • LOD/LOQ: 0.2 µg/mL / 0.6 µg/mL (High sensitivity due to ACN transparency at 220 nm).

  • Recovery: 98.5% - 101.5% (Spike recovery in ACN).

References

  • Bentley, T. W., & Llewellyn, G. (1990). Yx scales of solvent ionizing power. Progress in Physical Organic Chemistry, 17, 121-158. (Establishes the kinetics of solvolysis in Methanol vs. Acetonitrile).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Authoritative text on solvent selection and mobile phase optimization).

  • Kromidas, S. (2006). More Practical Problem Solving in HPLC. Wiley-VCH. (Details "Ghost Peak" phenomena caused by solvent-analyte reactivity).[1]

  • PubChem. (2025).[2] 2-Bromo-3-methoxybenzyl bromide Compound Summary. National Library of Medicine. (Source for physical properties and reactivity alerts).

Sources

Comparative

Technical Guide: Validating Purity of 2-Bromo-3-methoxybenzyl Bromide via TLC

Executive Summary 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) is a highly reactive alkylating agent commonly utilized as an intermediate in pharmaceutical synthesis. Its reactivity, while valuable for synthesis, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) is a highly reactive alkylating agent commonly utilized as an intermediate in pharmaceutical synthesis. Its reactivity, while valuable for synthesis, presents significant analytical challenges. The compound is prone to solvolysis (reaction with nucleophilic solvents) and hydrolysis on acidic stationary phases (silica gel).

This guide provides a validated Thin Layer Chromatography (TLC) protocol designed to distinguish the product from its specific impurities: the starting material (2-bromo-3-methoxytoluene ), the hydrolysis byproduct (2-bromo-3-methoxybenzyl alcohol ), and the oxidation precursor (2-bromo-3-methoxybenzaldehyde ). Unlike HPLC, which risks on-column degradation in alcoholic mobile phases, this TLC method offers a rapid, non-destructive (to the bulk sample) visual confirmation of purity when executed with specific neutralization steps.

Part 1: Chemical Context & Impurity Profile[1]

To validate purity, one must first understand what impurities are likely to exist. The synthesis of benzyl bromides typically involves radical bromination (Wohl-Ziegler) or conversion from an alcohol.

CompoundStructure NotePolarity (Relative)Origin
2-Bromo-3-methoxybenzyl bromide TargetMedium-LowProduct
2-Bromo-3-methoxytoluene Methyl precursorLow (Non-polar)Unreacted Starting Material
2-Bromo-3-methoxybenzyl alcohol Hydroxyl groupHigh (Polar)Hydrolysis / Precursor
2-Bromo-3-methoxybenzaldehyde Carbonyl groupMediumOxidation Precursor

Critical Instability Note: Benzyl bromides are lachrymators and potent alkylators. They can hydrolyze to the alcohol simply by sitting on slightly acidic silica gel plates in humid air. This creates "ghost spots" or streaking that can be misinterpreted as impurity.

Part 2: Comparative Analysis (TLC vs. Alternatives)

While HPLC is the gold standard for quantification, TLC is often superior for rapid qualitative purity checks of benzyl halides due to solvent compatibility issues.

FeatureTLC (Recommended) HPLC (Reverse Phase) 1H NMR
Primary Risk On-plate hydrolysis (acidic silica).Solvolysis: Reacts with MeOH/Water mobile phases to form the alcohol during analysis.Low sensitivity for <1% impurities.
Speed 5–10 Minutes.30–60 Minutes (equilibration + run).15–30 Minutes.
Differentiation Excellent for separating Alcohol vs. Bromide.Requires non-nucleophilic solvents (e.g., ACN/Water, no alcohols) to be valid.Definitive: Distinct shift of benzylic -CH2 (Br ~4.6 ppm vs OH ~4.7 ppm).
Cost Negligible.High (Solvents, Column wear).[1]High (Instrument time).

Part 3: Validated Experimental Protocol

Materials & Safety
  • Stationary Phase: Silica Gel 60 F254 plates (Aluminum or Glass backed).

  • Mobile Phase: Hexanes (or Heptane) and Ethyl Acetate (EtOAc).

  • Neutralization Agent: Triethylamine (Et3N) – Crucial for stability.

  • Visualization: UV Lamp (254 nm) and p-Anisaldehyde Stain.

Mobile Phase Optimization

Benzyl bromides are relatively non-polar. A gradient approach is required to separate the non-polar toluene impurity from the polar alcohol impurity.

  • Standard System: 90:10 (Hexanes : EtOAc).

    • Result: Product Rf ~0.3–0.4. Toluene moves to front. Alcohol stays near baseline.

  • Neutralized System (MANDATORY): 90:10:1 (Hexanes : EtOAc : Et3N).

    • Why: The 1% Triethylamine neutralizes the acidic sites on the silica gel, preventing the benzyl bromide from converting to benzyl alcohol during the run.

Step-by-Step Workflow

Step A: Plate Preparation

  • Pre-elute the TLC plate with the mobile phase containing 1% Et3N and let it dry. This "buffers" the plate.

  • Mark the baseline gently with a pencil.[2]

Step B: Spotting (The Self-Validating Co-Spot) Never spot just the product. You must use a "Co-Spot" to prove identity.

  • Lane 1: Authentic Starting Material (Toluene derivative).

  • Lane 2: Co-Spot (Mix of Starting Material + Product).

  • Lane 3: Product (Crude).

  • Lane 4: Authentic Alcohol Impurity (if available).

Step C: Development

  • Place plate in a saturated chamber.

  • Run until solvent front is 1 cm from top.

  • Remove and immediately circle any visible spots under UV (254 nm). Benzyl halides are UV active.[3]

Step D: Visualization (Differentiation)

  • UV Check: The bromide and impurities will all absorb UV.

  • Stain (p-Anisaldehyde): Dip the plate and heat with a heat gun.

    • Differentiation: The Alcohol usually stains a distinct color (often pink/violet) and is lower Rf. The Bromide may stain faintly or yellow/brown but is higher Rf. The Toluene (starting material) will be near the solvent front.

Part 4: Data Interpretation & Troubleshooting

Expected Rf Values (in 90:10 Hex:EtOAc)
  • 2-Bromo-3-methoxytoluene: Rf ~0.8 (Near solvent front).

  • 2-Bromo-3-methoxybenzyl bromide: Rf ~0.4 (Target).

  • 2-Bromo-3-methoxybenzaldehyde: Rf ~0.3 (Close to product, requires optimization).

  • 2-Bromo-3-methoxybenzyl alcohol: Rf ~0.1 (Near baseline).

The "2D-TLC" Stability Check

If you see a streak or a spot that looks like the alcohol, perform a 2D-TLC to confirm if it is a real impurity or an artifact of degradation.

  • Spot the product in the corner of a square plate.

  • Run solvent in Direction 1.

  • Dry plate.[4]

  • Rotate plate 90° and run solvent in Direction 2.

  • Result: All stable components will align on a diagonal line. If the Product spot has a new "ghost" spot off-diagonal (usually below it), the compound is decomposing on the silica. Solution: Increase Triethylamine concentration.

Part 5: Workflow Visualization

TLC_Workflow Start Start: Crude 2-Bromo-3-methoxybenzyl bromide Solvent Select Mobile Phase Rec: 90:10 Hex:EtOAc Start->Solvent Neutralize CRITICAL STEP: Add 1% Triethylamine (Et3N) to prevent hydrolysis Solvent->Neutralize Benzyl bromides are acid-sensitive Spotting Spotting Strategy: 1. SM | 2. Co-Spot | 3. Product Neutralize->Spotting Develop Develop Plate (Saturated Chamber) Spotting->Develop Visual_UV Visualization 1: UV (254nm) Mark all aromatic spots Develop->Visual_UV Visual_Stain Visualization 2: p-Anisaldehyde Heat to differentiate Alcohol (Pink/Violet) Visual_UV->Visual_Stain Analysis Analysis Visual_Stain->Analysis Pass: Single Spot (Rf ~0.4) Pass: Single Spot (Rf ~0.4) Analysis->Pass: Single Spot (Rf ~0.4) Fail: Streak/Ghost Spot Fail: Streak/Ghost Spot Analysis->Fail: Streak/Ghost Spot Fail: Streak/Ghost Spot->Neutralize Repeat with more Et3N

Figure 1: Decision matrix for TLC method development, highlighting the critical neutralization step required for benzyl bromides.

References

  • BenchChem. (n.d.). Comparison of HPLC and TLC Methods for Purity Assessment of Benzyl Derivatives. Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Techniques. Retrieved from

  • National Institutes of Health (NIH). (2020). Process Development and Synthesis of Process-Related Impurities of Benzyl Bromides. Retrieved from

  • Reach Devices. (n.d.). TLC Stains and Visualization of Alkyl Halides. Retrieved from

  • Royal Society of Chemistry. (2019). Supplementary Information: Synthesis and Purification of Benzyl Bromides. Retrieved from

Sources

Validation

Comparative Kinetics of 2-Bromo-3-methoxybenzyl bromide in SN2 Reactions

As drug development and complex organic synthesis increasingly rely on precisely functionalized benzylic building blocks, understanding the kinetic behavior of these substrates is paramount. Benzyl bromides are classic e...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex organic synthesis increasingly rely on precisely functionalized benzylic building blocks, understanding the kinetic behavior of these substrates is paramount. Benzyl bromides are classic electrophiles in bimolecular nucleophilic substitution (SN2) reactions. However, multi-substitution—specifically the combination of ortho-halogen and meta-alkoxy groups—creates a complex interplay of steric and electronic effects that drastically alters reactivity.

This guide provides an in-depth comparative analysis of 2-Bromo-3-methoxybenzyl bromide , evaluating its SN2 kinetics against standard benzylic alternatives. By dissecting the causality behind these kinetic shifts and providing a self-validating experimental framework, this guide equips researchers with the predictive insights needed for rational synthetic design.

Mechanistic Foundations: Dissecting Substituent Effects

In a standard SN2 reaction, the benzylic position is highly reactive because the adjacent aromatic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system stabilizes the transition state (TS) through orbital overlap, delocalizing the developing partial positive charge. However, the introduction of substituents on the aromatic ring modulates this stabilization.

For 2-Bromo-3-methoxybenzyl bromide, two distinct kinetic modifiers are at play:

  • The Ortho-Bromo Penalty (Steric Hindrance): SN2 reactions require a strict Bürgi-Dunitz trajectory, with the nucleophile attacking 180° opposite the leaving group. The bulky bromine atom at the 2-position (van der Waals radius ~1.85 Å) acts as a physical barricade, severely restricting the conformational space available for the incoming nucleophile. This steric bulk dramatically increases the activation energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • The Meta-Methoxy Penalty (Electronic Deactivation): While para- or ortho-methoxy groups accelerate SN2 reactions by donating electron density via resonance (+M effect) to stabilize the TS, a meta-methoxy group cannot participate in resonance stabilization of the benzylic carbon. Instead, its electronegative oxygen exerts a purely inductive electron-withdrawing effect (-I effect). This pulls electron density away from the reaction center, destabilizing the TS and further depressing the reaction rate[1].

G A Benzyl Bromide (Baseline SN2) B Ortho-Bromo (Steric Hindrance) A->B Blocks Nucleophile Trajectory C Meta-Methoxy (Inductive Withdrawal) A->C Destabilizes Transition State D 2-Bromo-3-methoxybenzyl bromide (Synergistic Deactivation) B->D Combined Kinetic Penalty C->D Combined Kinetic Penalty

Mechanistic logic of substituent effects on the SN2 transition state.

Comparative Kinetic Data

To objectively evaluate the performance of 2-Bromo-3-methoxybenzyl bromide, we must compare it against a spectrum of substituted alternatives. The data below represents relative second-order rate constants (


) for the reaction of various benzyl bromides with a standard nucleophile (e.g., thiourea or a secondary amine) in a polar aprotic solvent at 30°C[1],[2].
SubstrateRelative Rate (

)
Primary Kinetic ModifierSynthetic Implication
4-Methoxybenzyl bromide ~125.0Strong +M resonance stabilizationHighly reactive; prone to side reactions (SN1 solvolysis).
Benzyl bromide (Baseline) 1.0None (Reference standard)Standard reactivity profile.
3-Methoxybenzyl bromide ~0.65Inductive withdrawal (-I)Mildly deactivated; requires longer reaction times or mild heating.
2-Bromobenzyl bromide ~0.12Steric hindranceSeverely deactivated; requires strong nucleophiles or elevated temps.
2-Bromo-3-methoxybenzyl bromide ~0.04 Synergistic steric & electronic deactivation Highly resistant to SN2; requires aggressive optimization.

Analytical Insight: 2-Bromo-3-methoxybenzyl bromide is exceptionally sluggish. The combination of the ortho-bromo steric shield and the meta-methoxy inductive drain means that standard room-temperature SN2 protocols will likely result in unreacted starting material. Researchers must compensate by utilizing highly polar aprotic solvents (e.g., DMF, DMSO) to maximize nucleophile nucleophilicity, or by employing phase-transfer catalysis[3].

Experimental Protocol: Self-Validating Conductometric Kinetics

To accurately measure the slow kinetics of 2-Bromo-3-methoxybenzyl bromide without the errors introduced by manual quenching and sampling, a continuous, self-validating system is required. The conductometric method is the gold standard for this application[1].

The Causality of the Method: When a neutral benzyl bromide reacts with a neutral nucleophile (like thiourea or an amine), it generates an ionic product (e.g., an isothiouronium salt or quaternary ammonium bromide). As the reaction progresses, the concentration of ions increases, directly proportional to the solution's electrical conductivity. This allows for real-time, non-destructive kinetic tracking.

Step-by-Step Methodology

1. Reagent Preparation & Purification

  • Rationale: Trace water or hydrobromic acid impurities will skew conductivity readings.

  • Action: Recrystallize thiourea from ethanol. Pass the solvent (anhydrous methanol or acetonitrile) through activated basic alumina immediately prior to use. Prepare exactly 0.05 M solutions of the nucleophile and the benzyl bromide derivatives.

2. Thermal Equilibration

  • Rationale: SN2 rates are exponentially dependent on temperature (Arrhenius equation). A fluctuation of 0.5°C can introduce a 5% error in the rate constant.

  • Action: Submerge the thermostated conductivity cell in a precision water bath set to 35.0°C (±0.05°C). Allow the separate reactant solutions to equilibrate in the bath for 30 minutes.

3. Reaction Initiation & Data Acquisition

  • Rationale: Rapid mixing ensures the recorded time (

    
    ) is accurate.
    
  • Action: Inject equal volumes of the benzyl bromide solution and the nucleophile solution into the conductivity cell. Start the automated conductivity logger, recording values (

    
    ) every 10 seconds.
    

4. Endpoint Determination

  • Rationale: To calculate the rate constant, the conductivity at infinite time (

    
    ) is required.
    
  • Action: For sluggish substrates like 2-Bromo-3-methoxybenzyl bromide, seal the reaction vessel and heat it to 60°C for 24 hours to drive the reaction to completion, then cool back to 35.0°C to measure

    
    .
    

5. Kinetic Processing

  • Action: Plot

    
     versus time (
    
    
    
    ). The slope of this linear plot yields the pseudo-first-order rate constant, validating the SN2 mechanism[1].

Workflow S1 1. Anhydrous Reagent Prep (Eliminates Background Ions) S2 2. Strict Thermal Equilibration (±0.05°C Precision) S1->S2 S3 3. Rapid Mixing & Continuous Logging S2->S3 S4 4. Real-Time Ion Tracking (Conductivity Increase) S3->S4 S5 5. Kinetic Plotting (Extract Rate Constant) S4->S5

Self-validating conductometric workflow for real-time SN2 kinetic analysis.

Conclusion for Drug Development Professionals

When incorporating 2-Bromo-3-methoxybenzyl bromide into a synthetic pipeline, standard operating procedures for benzylic alkylations must be discarded. The synergistic deactivation caused by the ortho-bromo and meta-methoxy groups necessitates aggressive reaction conditions. By utilizing the comparative data and the conductometric validation protocol provided above, researchers can accurately quantify these steric and electronic penalties, allowing for the rational optimization of reaction times, temperatures, and solvent systems.

References

  • Kinetics of the Reaction of Benzyl Bromides with Thiourea. DBpia. Available at: [Link]

  • Isotope effects in nucleophilic substitution reactions. III. The effect of changing the leaving group on transition state structure in SN2 reactions. Canadian Journal of Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-3-methoxybenzyl bromide

As a Senior Application Scientist, I approach the handling of 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) not just as a routine procedure, but as an exercise in risk mitigation and chemical causality. Like all ben...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 2-Bromo-3-methoxybenzyl bromide (CAS: 128828-86-4) not just as a routine procedure, but as an exercise in risk mitigation and chemical causality. Like all benzylic halides, this compound is unforgiving if mishandled.

This guide provides the mechanistic reasoning behind our safety protocols, ensuring that your laboratory operations are both scientifically rigorous and unequivocally safe.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the chemical causality of the hazards associated with 2-Bromo-3-methoxybenzyl bromide:

  • Potent Alkylating Agent (Mutagen/Corrosive): The benzylic carbon is highly electrophilic. It readily undergoes SN2 reactions with biological nucleophiles (such as the amine and thiol groups in your skin proteins and DNA). This makes it a severe corrosive and a suspected mutagen [1, 2].

  • Severe Lachrymator: The compound alkylates cysteine residues on TRPA1 ion channels located in corneal nerve endings. This specific molecular interaction triggers the immediate release of substance P, causing agonizing pain, involuntary blepharospasm (eye closure), and severe tearing [2, 3].

  • Moisture Sensitivity & HBr Evolution: Upon contact with ambient humidity or water, the benzylic bromide hydrolyzes to form 2-bromo-3-methoxybenzyl alcohol and hydrogen bromide (HBr) gas. HBr rapidly drops the local pH on mucous membranes, exacerbating chemical burns and inhalation hazards [2, 4].

Quantitative PPE Matrix

Standard laboratory nitrile gloves are dangerously inadequate for halogenated aromatics. The solvent rapidly permeates the polymer matrix, often breaking through in under 5 minutes while trapping the chemical against your skin.

Table 1: Validated PPE Selection for 2-Bromo-3-methoxybenzyl bromide

PPE CategoryRecommended Material / SpecBreakthrough TimeCausality / Scientific Rationale
Primary Gloves Viton™ or Butyl Rubber (>0.4 mm)> 240 minutesHalogenated aromatics rapidly degrade Nitrile. Viton/Butyl polymers provide a dense barrier against non-polar alkylating agents [5].
Secondary Gloves Nitrile (Inner layer, 4 mil)N/A (Splash only)Worn under the primary glove to provide a secondary barrier during the doffing (removal) process.
Eye Protection Indirect-vent Goggles + Face ShieldN/ALachrymatory vapors bypass standard safety glasses. A face shield prevents direct liquid droplet impact [1].
Body Protection FR Lab Coat or Tyvek® SuitN/APrevents dermal absorption. Must resist penetration by heavy organic liquids and acidic HBr gas.
Respiratory Fume Hood (Face velocity ≥100 fpm)N/AMandatory local exhaust. If hood fails, a NIOSH full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required [2, 4].

Operational Plan: Step-by-Step Handling

Every step in this protocol is designed to be a self-validating system , ensuring that safety is confirmed before proceeding to the next phase.

Step 1: Pre-Operation Validation

  • Action: Turn on the fume hood and verify the face velocity is at least 100 feet per minute (fpm).

  • Self-Validation: Do not rely solely on the digital monitor. Tape a Kimwipe to the bottom of the sash; a strong, continuous inward pull visually validates negative pressure.

Step 2: Inert Atmosphere Setup

  • Action: Purge your reaction vessel with dry Nitrogen or Argon.

  • Causality: Because the compound is moisture-sensitive, an inert atmosphere prevents the premature hydrolysis of the bromide and the subsequent generation of corrosive HBr gas [4].

Step 3: Chemical Transfer

  • Action: Weigh the 2-Bromo-3-methoxybenzyl bromide inside the fume hood. If it presents as a low-melting solid, use a clean, oven-dried spatula. If it has melted into a heavy liquid, use a glass gas-tight syringe with a stainless steel needle.

  • Self-Validation: After transfer, immediately seal the source bottle with Parafilm and place it in a secondary secondary containment desiccator before beginning your reaction.

Quenching and Disposal Plan

Unreacted 2-Bromo-3-methoxybenzyl bromide must never be disposed of directly into aqueous waste. Doing so risks delayed HBr gas evolution, which can pressurize and rupture waste containers [3].

Controlled Amine Quench Protocol:

  • Dilution: Dissolve the reaction residue or unreacted material in a water-miscible, non-reactive solvent (e.g., Tetrahydrofuran or Isopropanol).

  • Nucleophilic Quench: Place the flask in an ice-water bath. Slowly, dropwise, add an excess of a nucleophilic amine (e.g., Ethanolamine or 5% aqueous Ammonium Hydroxide) under vigorous magnetic stirring.

    • Causality: The amine acts as a superior nucleophile compared to water. It rapidly undergoes an SN2 reaction with the benzyl bromide to form a stable, non-volatile secondary/tertiary amine, permanently neutralizing the alkylating hazard without releasing HBr gas [3, 4].

  • Validation: Monitor the quench by Thin-Layer Chromatography (TLC) (e.g., 10% EtOAc/Hexanes). The complete disappearance of the UV-active benzylic bromide spot validates that the chemical has been successfully neutralized.

  • Disposal: Transfer the neutralized, pH-adjusted mixture to a designated, properly labeled "Halogenated Organic Waste" carboy.

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate: Immediately clear personnel from the area to avoid lachrymator exposure.

  • DO NOT USE WATER: Adding water will trigger rapid hydrolysis and a massive release of HBr gas [1, 2].

  • Neutralizing Absorption: Don full PPE (including a respirator). Cover the spill completely with a 1:1:1 mixture of sodium carbonate (soda ash), clay absorbent, and dry sand.

    • Causality: The sand/clay absorbs the liquid, while the sodium carbonate actively neutralizes any evolving HBr gas in situ.

  • Collection: Sweep the absorbed mixture using non-sparking tools into a heavy-duty chemical waste bag for hazardous disposal.

Workflow Visualization

G Start Pre-Operation: Verify Hood & Don PPE Reaction Execute Reaction (Inert Atmosphere) Start->Reaction Spill Spill Occurs? Reaction->Spill Clean Absorb with Soda Ash (DO NOT USE WATER) Spill->Clean Yes Quench Quench Residues (Ethanolamine / THF) Spill->Quench No Waste Halogenated Waste Disposal Clean->Waste Quench->Waste

Operational workflow and emergency spill logic for 2-Bromo-3-methoxybenzyl bromide.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzyl Bromide." Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals: Handling and Disposal." Available at: [Link]

  • University of Edinburgh. "Glove Selection Guide for Chemical Compatibility." Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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